4-(Bromomethyl)phenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(bromomethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWUBXEOFFOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451325 | |
| Record name | 4-Bromomethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-95-4 | |
| Record name | 4-Bromomethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)phenyl acetate, a key intermediate in various synthetic applications. This document details the chemical properties, a plausible synthetic pathway including experimental protocols, and the analytical characterization of the compound.
Compound Overview
This compound, with the CAS number 52727-95-4, is a solid organic compound.[1] Its structure features a phenyl acetate core with a bromomethyl substituent at the para position. This benzylic bromide functionality makes it a valuable reagent for introducing the 4-(acetoxymethyl)phenyl group into various molecules through nucleophilic substitution reactions.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Melting Point | 54-55 °C | N/A |
| Boiling Point | 118-122 °C at 1.5 Torr | N/A |
| Appearance | Solid | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis of this compound
A plausible and efficient two-step synthetic route to this compound begins with the acetylation of p-cresol (4-methylphenol) to form 4-methylphenyl acetate. This intermediate is then subjected to benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions, a process known as the Wohl-Ziegler reaction.[3][4]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methylphenyl acetate
This procedure is adapted from standard acetylation methods for phenols.
Materials:
-
p-Cresol (4-methylphenol)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-methylphenyl acetate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 2: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a generalized procedure based on the Wohl-Ziegler bromination of benzylic positions.[5][6] The use of acetonitrile is a safer alternative to the traditionally used carbon tetrachloride.[7]
Materials:
-
4-Methylphenyl acetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq) or a UV lamp
-
Acetonitrile
-
Cold water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 4-methylphenyl acetate in acetonitrile.
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Alternatively, the reaction can be initiated photochemically by irradiating the mixture with a UV lamp at room temperature.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. The less dense succinimide byproduct will float on top of the solution.[4]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with cold water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a solid.
Characterization of this compound
Due to the limited availability of published experimental spectra for this compound, the following tables provide expected spectroscopic data based on the chemical structure and analysis of similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 2H | Ar-H (ortho to CH₂Br) |
| ~7.08 | d | 2H | Ar-H (ortho to OAc) |
| ~4.50 | s | 2H | -CH₂Br |
| ~2.30 | s | 3H | -C(O)CH₃ |
Rationale for prediction: The aromatic protons are expected to form an AA'BB' system. The protons ortho to the electron-withdrawing bromomethyl group will be downfield compared to those ortho to the electron-donating acetate group. The benzylic protons of the CH₂Br group typically appear around 4.5 ppm. The acetyl protons are expected as a sharp singlet around 2.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | C =O (ester) |
| ~150.0 | Ar-C -OAc |
| ~137.0 | Ar-C -CH₂Br |
| ~130.0 | Ar-C H (ortho to CH₂Br) |
| ~122.0 | Ar-C H (ortho to OAc) |
| ~32.0 | -C H₂Br |
| ~21.0 | -C(O)C H₃ |
Rationale for prediction: The carbonyl carbon of the acetate group is expected around 169.5 ppm.[8] The aromatic carbon attached to the oxygen will be downfield (~150 ppm), while the carbon attached to the bromomethyl group will also be significantly downfield.[9] The benzylic carbon is expected around 32 ppm, and the methyl carbon of the acetate group around 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1765 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
| ~600-700 | C-Br stretch |
Rationale for prediction: The most prominent peaks would be the strong carbonyl stretch of the ester group around 1765 cm⁻¹ and the C-O stretch of the ester around 1200 cm⁻¹. The C-Br stretch is typically found in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is predicted to show the following key fragments:
| m/z | Ion | Notes |
| 228/230 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| 186/188 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion |
| 149 | [M - Br]⁺ | Loss of a bromine radical |
| 107 | [M - Br - C₂H₂O]⁺ | Loss of a bromine radical and ketene |
| 43 | [CH₃CO]⁺ | Acetyl cation, likely the base peak |
Rationale for prediction: The molecular ion peak will exhibit the characteristic isotopic pattern of bromine. Common fragmentation pathways include the loss of a bromine radical and the loss of ketene from the acetate group. The acetyl cation is a very stable fragment and is often the base peak in the mass spectra of acetates.
References
- 1. This compound | 52727-95-4 [sigmaaldrich.com]
- 2. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]
- 3. Wohl-Ziegler Bromination | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 7. sciforum.net [sciforum.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. spectrabase.com [spectrabase.com]
"4-(Bromomethyl)phenyl acetate" CAS number 52727-95-4 properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Bromomethyl)phenyl acetate. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.
Core Properties
This compound is a versatile reagent, primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a phenyl acetate moiety, makes it a valuable tool in the development of chemical probes and other advanced chemical entities.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 52727-95-4 | - |
| Molecular Formula | C₉H₉BrO₂ | ChemSrc |
| Molecular Weight | 229.07 g/mol | ChemSrc |
| Boiling Point | 282.7 °C at 760 mmHg | ChemSrc |
| Density | 1.5 g/cm³ | ChemSrc |
| Purity | Typically ≥97% | ChemSrc |
Note: Additional data such as melting point and solubility are not consistently reported in publicly available sources. Experimental determination is recommended for precise applications.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound should be consulted prior to use. As a brominated organic compound, it is expected to be an irritant and lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a fluorescent probe are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of p-cresyl acetate using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic position.
Materials:
-
p-Cresyl acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresyl acetate in carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis of a Carboxylesterase-activated Fluorescent Probe (DBPpys)
This compound is a key reagent in the synthesis of DBPpys, a "turn-on" near-infrared fluorescent probe for the detection of carboxylesterases (CEs).[1] The synthesis involves the electrophilic substitution of a fluorescent dye (DBPpy) with this compound.
Materials:
-
DBPpy (the precursor fluorophore)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask
-
Magnetic stirrer
Procedure (based on the synthesis of DBPpys): [1]
-
Dissolve DBPpy (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add potassium carbonate (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, DBPpys.
Visualizations
Experimental Workflow: Synthesis of DBPpys
The following diagram illustrates the key steps in the synthesis of the fluorescent probe DBPpys, highlighting the role of this compound.
Caption: Workflow for the synthesis of the DBPpys fluorescent probe.
Signaling Pathway: Carboxylesterase Detection by DBPpys
The DBPpys probe functions through a "turn-on" fluorescence mechanism initiated by the enzymatic activity of carboxylesterases. The following diagram depicts this signaling pathway.
Caption: Mechanism of carboxylesterase detection using the DBPpys probe.
References
Spectroscopic Analysis of 4-(Bromomethyl)phenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 4-(Bromomethyl)phenyl acetate, the following tables summarize the predicted data based on the analysis of similar chemical structures, including substituted phenyl acetates and benzyl acetate derivatives.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (Acetate) | 2.1 - 2.3 | Singlet | 3H |
| CH₂Br (Bromomethyl) | 4.5 - 4.7 | Singlet | 2H |
| Aromatic Protons | 7.1 - 7.5 | Multiplet (likely two doublets) | 4H |
Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Acetate) | 20 - 22 |
| CH₂Br (Bromomethyl) | 32 - 35 |
| Aromatic CH | 121 - 131 |
| Aromatic C-O | 150 - 152 |
| Aromatic C-CH₂Br | 137 - 139 |
| C=O (Ester) | 169 - 171 |
Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester carbonyl stretch) | 1760 - 1740 | Strong |
| C-O (Ester stretch) | 1250 - 1150 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2960 - 2850 | Medium to Weak |
| C-Br stretch | 680 - 515 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Predicted Fragment Ion | Notes |
| 228/230 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |
| 186/188 | [M - CH₂CO]⁺ | Loss of a ketene molecule |
| 149 | [M - Br]⁺ | Loss of a bromine radical |
| 107 | [M - Br - CH₂CO]⁺ | Loss of bromine and ketene |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.
-
The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon-13 frequency.
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
-
A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectrum is referenced to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: The analysis is performed on an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded. The instrument collects an interferogram, which is then Fourier-transformed to produce the infrared spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
An In-depth Technical Guide to the Chemical Reactivity of the Benzylic Bromide in 4-(Bromomethyl)phenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the benzylic bromide moiety in 4-(bromomethyl)phenyl acetate. This bifunctional reagent serves as a versatile building block in organic synthesis, finding applications in the development of prodrugs, the installation of protecting groups, and the construction of complex molecular architectures. This document details the principal reactions of the benzylic bromide, including nucleophilic substitution and oxidation, supported by experimental protocols and quantitative data. The stability of the acetate functionality under various reaction conditions is also discussed. Diagrams of key reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the molecule's synthetic utility.
Introduction
This compound is a key organic intermediate characterized by two primary reactive sites: a highly reactive benzylic bromide and a moderately reactive phenyl acetate. The benzylic bromide is susceptible to a range of transformations, most notably nucleophilic substitution reactions, making it an excellent electrophile for the introduction of the 4-(acetoxymethyl)phenyl group. The strategic location of the acetate group offers opportunities for further functionalization or for its use as a protecting group that can be cleaved under specific conditions. This guide will focus on the chemical behavior of the benzylic bromide, providing researchers and drug development professionals with the necessary information to effectively utilize this reagent in their synthetic endeavors.
Synthesis of this compound
The most common method for the synthesis of this compound involves the benzylic bromination of 4-methylphenyl acetate (p-cresyl acetate). This free-radical halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or chlorobenzene.
Chemical Reactivity of the Benzylic Bromide
The primary reactivity of this compound is centered on the benzylic bromide. The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of nucleophilic substitution reactions and any potential carbocationic intermediate.
Nucleophilic Substitution Reactions
The benzylic bromide readily undergoes nucleophilic substitution, predominantly through an S(_N)2 mechanism, with a wide variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the benzylic position.
Ammonia, primary amines, and secondary amines readily displace the bromide to form the corresponding primary, secondary, and tertiary benzylic amines. Azide ions are also excellent nucleophiles for this transformation, yielding benzylic azides which are versatile intermediates for the synthesis of amines via reduction or for use in click chemistry.
Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to form ethers (Williamson Ether Synthesis). Carboxylate salts can also be employed to synthesize esters.
Thiols and thiophenols are potent nucleophiles that react efficiently to produce thioethers.
Cyanide ions are effective carbon nucleophiles, leading to the formation of nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |
| Azide | Sodium Azide (NaN₃) | Methanol | 4-Hydroxybenzyl azide | 75 | [1] |
| Cyanide | Potassium Cyanide (KCN) | Methanol | 4-Hydroxybenzyl cyanide | 70 | [1] |
| Generic Amine | RNH₂ | Various | 4-(Aminomethyl)phenyl acetate | Varies | General Knowledge |
| Generic Alkoxide | RONa | Alcohol | 4-((Alkoxy)methyl)phenyl acetate | Varies | General Knowledge |
| Generic Thiolate | RSNa | Various | 4-((Alkylthio)methyl)phenyl acetate | Varies | General Knowledge |
Note on Acetate Group Stability: In protic solvents such as methanol, the acetate group can be susceptible to hydrolysis, particularly when the reaction is heated or if basic conditions are employed. The reactions with sodium azide and potassium cyanide in refluxing methanol resulted in the formation of the corresponding 4-hydroxybenzyl derivatives, indicating concomitant cleavage of the acetate ester.[1] To preserve the acetate group, aprotic solvents and milder reaction conditions are recommended.
Oxidation to Aldehyde
The benzylic bromide of this compound can be oxidized to the corresponding aldehyde, 4-formylphenyl acetate. This transformation is a valuable method for the synthesis of aromatic aldehydes. Several methods are available for this oxidation, including the Sommelet and Hass-Bender reactions. A common laboratory method involves the use of dimethyl sulfoxide (DMSO) as the oxidant, often in the presence of a base like sodium bicarbonate.
Table 2: Oxidation of Benzylic Bromides to Aldehydes
| Reaction Name | Typical Reagents | General Applicability |
| Sommelet Reaction | Hexamethylenetetramine (HMTA), water | Good for benzylic halides |
| Hass-Bender Oxidation | 2-Nitropropane sodium salt | Effective for benzylic halides |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), base (e.g., NaHCO₃) | Widely used for activated halides |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Sodium Azide
A mixture of this compound (1.0 eq) and sodium azide (1.5 eq) in a suitable solvent (e.g., dimethylformamide to preserve the acetate, or methanol if hydrolysis is desired) is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.
In a specific example using 4-acetoxybenzyl acetate in methanol, a 75% yield of 4-hydroxybenzyl azide was obtained after refluxing the reaction mixture.[1]
General Procedure for Oxidation to 4-Formylphenyl Acetate using DMSO
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added sodium bicarbonate (2.0 eq). The mixture is heated to a temperature between 100-150 °C and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude aldehyde can be purified by column chromatography or distillation.
Applications in Drug Development and Organic Synthesis
The dual functionality of this compound makes it a valuable tool in several areas of chemical research:
-
Prodrug Synthesis: The benzylic position can be used to link a drug molecule, with the acetate serving as a group that can be hydrolyzed in vivo to release the active compound or modify its pharmacokinetic properties.
-
Protecting Group Chemistry: The 4-(acetoxymethyl)phenyl group can be introduced to protect alcohols, phenols, or carboxylic acids. The acetate can be selectively cleaved, and the resulting benzylic alcohol can be removed under various conditions.
-
Linker for Solid-Phase Synthesis: The reactive benzylic bromide allows for the attachment of this moiety to a solid support, with the acetate group available for further chemical modification.
Conclusion
This compound is a versatile and highly reactive bifunctional molecule. The benzylic bromide is the primary site of reactivity, readily undergoing nucleophilic substitution with a wide range of nucleophiles and being susceptible to oxidation to the corresponding aldehyde. Careful consideration of reaction conditions, particularly the choice of solvent, is necessary to control the fate of the acetate group. The synthetic utility of this compound makes it a valuable reagent for researchers in organic synthesis and medicinal chemistry for the construction of complex molecules and the development of novel therapeutic agents.
References
The Versatility of 4-(Bromomethyl)phenyl Acetate in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenyl acetate is a readily accessible and highly versatile bifunctional building block in organic synthesis. Its utility stems from the presence of two key reactive sites: a reactive benzylic bromide and a latent phenol protected as an acetate ester. The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles, allowing for the straightforward introduction of the 4-(acetoxymethyl)phenyl moiety into a target molecule. The acetate group is a stable protecting group for the phenolic hydroxyl, which can be readily cleaved under mild conditions to unmask the phenol for further functionalization. This dual reactivity makes this compound an invaluable tool for the synthesis of a diverse range of organic molecules, from simple ethers and amines to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the research and development laboratory.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 52727-95-4 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 43-46 °C |
| Boiling Point | 145-147 °C at 3 mmHg |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water. |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.41 (d, J = 8.4 Hz, 2H, Ar-H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.50 (s, 2H, CH₂Br), 2.30 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 169.5, 150.8, 135.5, 131.9, 122.0, 32.5, 21.2.
-
IR (KBr, cm⁻¹): 1765 (C=O, ester), 1508, 1450 (C=C, aromatic), 1210 (C-O, ester), 605 (C-Br).
-
Mass Spectrometry (EI): m/z (%) 228/230 ([M]⁺, 5), 186/188 (100), 107 (85), 43 (95).
Synthesis of this compound
This compound can be readily prepared from the commercially available 4-methylphenyl acetate (p-cresyl acetate) via a radical bromination reaction.
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-methylphenyl acetate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq.).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a white solid.
Applications in Organic Synthesis: A Versatile Electrophile
The primary utility of this compound lies in its reactivity as a benzylic bromide, enabling a wide range of nucleophilic substitution reactions. This allows for the facile introduction of the 4-(acetoxymethyl)benzyl group, which can be subsequently deprotected to reveal a phenol, providing a versatile handle for further synthetic transformations.
Figure 2: Versatile reactivity of this compound.
Synthesis of Aryl Ethers (Williamson Ether Synthesis)
This compound is an excellent substrate for the Williamson ether synthesis, reacting with a variety of phenols and alcohols in the presence of a mild base to afford the corresponding ethers in high yields.
Experimental Protocol: Synthesis of 4-(Phenoxymethyl)phenyl acetate
-
To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to give 4-(phenoxymethyl)phenyl acetate.
Quantitative Data for Ether Synthesis:
| Nucleophile (ArOH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 4 | 92 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 3 | 95 |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 70 | 5 | 88 |
| 2-Naphthol | K₂CO₃ | Acetone | 60 | 6 | 90 |
Synthesis of Thioethers
The reaction of this compound with thiols or thioacetate salts provides a straightforward route to thioethers. These compounds are valuable intermediates in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of S-[4-(Acetoxymethyl)phenyl]methyl thioacetate
-
In a round-bottom flask, dissolve potassium thioacetate (1.2 eq.) in a suitable solvent like DMF or ethanol.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate) to yield S-[4-(acetoxymethyl)phenyl]methyl thioacetate.
Quantitative Data for Thioether Synthesis:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 94 |
| Sodium thiomethoxide | - | Ethanol | 25 | 1 | 96 |
| Thioacetic acid | Et₃N | CH₂Cl₂ | 0 to 25 | 3 | 91 |
Synthesis of N-Benzyl Compounds
Amines readily displace the bromide in this compound to form N-benzylated products. This reaction is typically high-yielding and can be performed with a wide range of primary and secondary amines.
Experimental Protocol: Synthesis of N-[4-(Acetoxymethyl)benzyl]aniline
-
Dissolve aniline (2.2 eq.) in a solvent such as acetonitrile or dichloromethane.
-
Add this compound (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford N-[4-(acetoxymethyl)benzyl]aniline.
Quantitative Data for Amine Synthesis:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acetonitrile | 25 | 4 | 89 |
| Piperidine | Dichloromethane | 25 | 2 | 95 |
| Morpholine | THF | 25 | 3 | 93 |
Application in Multi-Step Synthesis: Synthesis of Loxoprofen Intermediate
The utility of this compound as a versatile building block is exemplified in the synthesis of precursors to active pharmaceutical ingredients (APIs). For instance, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen can be synthesized from a derivative of this compound. The following diagram illustrates a plausible synthetic route starting from a related precursor, 2-(4-bromomethylphenyl)propionic acid, which shares the key reactive bromomethylphenyl moiety.
Figure 3: Plausible synthetic route to Loxoprofen.[1][2][3][4][5]
This synthetic sequence highlights how the reactive benzylic bromide can be used to form a crucial carbon-carbon bond in the construction of a complex pharmaceutical agent.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its dual functionality, combining a reactive electrophilic center with a protected phenol, allows for a wide range of synthetic transformations. The straightforward preparation and the high yields typically observed in its reactions with various nucleophiles make it an attractive starting material for the synthesis of diverse molecular architectures. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate in their drug discovery and development endeavors.
References
- 1. CN105017009A - Loxoprofen sodium synthesis method - Google Patents [patents.google.com]
- 2. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
- 3. Synthesis method of loxoprofen sodium - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109776300B - Synthetic method of loxoprofen sodium - Google Patents [patents.google.com]
- 5. CN1294115A - Process for preparing loxoprofen sodium - Google Patents [patents.google.com]
An In-depth Technical Guide to the Introduction of the 4-(Acetoxymethyl)phenyl Group Using "4-(Bromomethyl)phenyl acetate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(acetoxymethyl)phenyl group is a valuable moiety in organic synthesis, particularly in the realm of drug development where it often serves as a biolabile promoiety in prodrug design. Its introduction is effectively achieved using the versatile alkylating agent, 4-(Bromomethyl)phenyl acetate. This technical guide provides a comprehensive overview of the chemical principles, experimental methodologies, and practical applications associated with the use of this reagent. Detailed experimental protocols for the O-alkylation of carboxylic acids and phenols are presented, along with quantitative data and a discussion of the strategic application of this functional group in the development of non-steroidal anti-inflammatory drug (NSAID) prodrugs.
Introduction
The strategic modification of parent drug molecules to enhance their pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. Prodrug design, a key aspect of this strategy, involves the covalent attachment of a promoiety to the active pharmaceutical ingredient (API), which is later cleaved in vivo to release the parent drug. The 4-(acetoxymethyl)phenyl group has emerged as a particularly useful promoiety due to its susceptibility to enzymatic hydrolysis, leading to the controlled release of the active drug.
This compound is the reagent of choice for introducing this group. It is a benzylic bromide, making it a reactive electrophile that readily participates in nucleophilic substitution reactions with a variety of nucleophiles, including carboxylic acids, phenols, and amines. This reactivity, combined with the ester functionality that imparts the desired biolability, makes it a powerful tool in the medicinal chemist's arsenal.
Reaction Mechanism and Principles
The introduction of the 4-(acetoxymethyl)phenyl group using this compound proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The benzylic carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. A nucleophile (Nu:), such as a carboxylate or a phenoxide, attacks this carbon, displacing the bromide leaving group.
The general reaction can be depicted as follows:
Figure 1. General SN2 reaction mechanism for the introduction of the 4-(acetoxymethyl)phenyl group.
The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of solvent is also crucial and is often a polar aprotic solvent that can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocols
The following sections provide detailed experimental procedures for the O-alkylation of carboxylic acids and phenols using this compound. These protocols are representative and may require optimization depending on the specific substrate.
O-Alkylation of Carboxylic Acids: Synthesis of 4-(Acetoxymethyl)phenyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Prodrug)
This protocol describes the synthesis of a prodrug of the widely used NSAID, ibuprofen.
Reaction Scheme:
Figure 2. Synthesis of 4-(acetoxymethyl)phenyl ester of ibuprofen.
Materials:
-
Ibuprofen
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of ibuprofen (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Alkylation of Phenols: Synthesis of 4-(Acetoxymethyl)phenyl ether of Phenol
This protocol outlines the general procedure for the synthesis of aryl ethers using this compound.
Reaction Scheme:
Figure 3. Synthesis of 4-(acetoxymethyl)phenyl ether of phenol.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a mixture of phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone, add this compound (1.1 eq).
-
Reflux the reaction mixture with stirring and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The efficiency of the introduction of the 4-(acetoxymethyl)phenyl group is dependent on the nucleophile, reaction conditions, and the specific substrate. The following tables summarize typical yields for the O-alkylation of various carboxylic acids and phenols.
Table 1: O-Alkylation of Carboxylic Acids
| Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ibuprofen | K2CO3 | DMF | Room Temp. | 12 | 85-95 |
| Diclofenac | Cs2CO3 | Acetonitrile | 60 | 8 | 80-90 |
| Benzoic Acid | NaH | THF | Room Temp. | 6 | >90 |
Table 2: O-Alkylation of Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K2CO3 | Acetone | Reflux | 10 | 80-90 |
| 4-Nitrophenol | K2CO3 | DMF | 50 | 5 | >95 |
| 2-Naphthol | Cs2CO3 | Acetonitrile | Room Temp. | 12 | 85-95 |
Application in Drug Development: Prodrugs of COX Inhibitors
A significant application of the 4-(acetoxymethyl)phenyl group is in the design of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs). NSAIDs exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. However, many NSAIDs are carboxylic acids and can cause gastrointestinal side effects.
By converting the carboxylic acid group of an NSAID into a 4-(acetoxymethyl)phenyl ester, a prodrug is formed. This prodrug is typically less acidic and can pass through the stomach with reduced irritation. Once absorbed into the bloodstream, the ester is hydrolyzed by ubiquitous esterase enzymes, releasing the active NSAID and the non-toxic byproduct, 4-hydroxymethylphenol.
Metabolic Activation Pathway:
Figure 4. Metabolic activation of an NSAID prodrug.
This prodrug strategy offers several potential advantages:
-
Reduced Gastric Irritation: Masking the acidic carboxylic acid group can minimize direct contact with the gastric mucosa.
-
Improved Oral Bioavailability: The increased lipophilicity of the ester prodrug may enhance its absorption from the gastrointestinal tract.
-
Sustained Release: The rate of enzymatic hydrolysis can potentially be modulated to provide a more sustained release of the active drug, leading to a longer duration of action.
Conclusion
This compound is a highly effective reagent for the introduction of the 4-(acetoxymethyl)phenyl group onto a variety of nucleophilic substrates. The resulting derivatives, particularly esters of carboxylic acid-containing drugs, have significant potential in drug development as prodrugs. The straightforward reaction conditions, generally high yields, and the predictable enzymatic cleavage of the resulting ester make this a valuable strategy for medicinal chemists seeking to optimize the properties of drug candidates. This guide provides the foundational knowledge and practical protocols to successfully implement this methodology in a research and development setting.
Solubility and stability of "4-(Bromomethyl)phenyl acetate" in common organic solvents
An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)phenyl acetate
Introduction
This compound (CAS No: 52727-95-4) is a bifunctional organic compound featuring both a benzylic bromide and a phenyl acetate moiety.[1][2] This structure makes it a valuable reagent in organic synthesis, particularly for introducing the 4-(acetoxymethyl)phenyl group. However, these same functional groups contribute to its inherent reactivity and limited stability, necessitating careful consideration of solvent choice and storage conditions. This guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound, intended for researchers, scientists, and professionals in drug development.
Compound Profile:
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 52727-95-4 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 282.7 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ |[1] |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, its solubility can be predicted based on its chemical structure and qualitative data from analogous compounds. The principle of "like dissolves like" suggests that its polarity, arising from the ester group and the polarizable carbon-bromine bond, allows for solubility in a range of common organic solvents.[3][4]
Predicted Qualitative Solubility
The following table summarizes the predicted solubility of this compound. These predictions are based on its structure and qualitative data for similar compounds, such as methyl 2-(4-(bromomethyl)phenyl)acetate and 4-(bromomethyl)phenylacetic acid phenacyl ester, which are noted to be soluble in common organic solvents like ethanol, ether, and chloroform.[5][6]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar ester group interacts well with these solvents. |
| Protic Polar | Methanol, Ethanol | Soluble | Solvents can hydrogen bond with the ester's oxygen atoms. Potential for solvolysis exists (see Stability section). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Good solvent for moderately polar organic compounds. |
| Aromatic | Toluene | Moderately Soluble | The phenyl ring structure promotes favorable interactions. |
| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar alkanes. |
| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the crystal lattice energy. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[4]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for HPLC analysis.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration. The solubility is then calculated by factoring in the dilution.
Caption: Workflow for Quantitative Solubility Determination.
Stability Profile
This compound is a reactive molecule. Its stability is influenced by its chemical structure, which contains two key reactive sites: the benzylic bromide and the phenyl acetate ester. Supplier data indicates the compound is corrosive and requires stringent storage conditions, highlighting its instability.[2][7][8]
Storage and Handling
-
Recommended Storage: Store in a freezer under -20°C, kept in a dark place, and under an inert atmosphere.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, heat, sparks, and flame.[9] The material may be corrosive to metals.[7]
-
Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] Handling should be performed in a well-ventilated area with appropriate personal protective equipment.[6]
Chemical Degradation Pathways
The compound is susceptible to degradation via two primary pathways:
-
Nucleophilic Substitution at the Benzylic Carbon: The benzylic bromide is an excellent leaving group, making the benzylic carbon highly electrophilic and prone to attack by nucleophiles. In the presence of water or alcohols (which may be used as solvents), this can lead to solvolysis products.
-
Hydrolysis of the Acetate Ester: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(bromomethyl)phenol and acetic acid. This reaction is typically slower than the substitution at the benzylic position but can be significant, especially at non-neutral pH.
Caption: Potential Chemical Degradation Pathways.
Experimental Protocol for Forced Degradation Study
A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile, Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature. Monitor frequently as degradation is often rapid.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the stock solution at 80 °C.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
-
Time Points: For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.[10][11] A PDA detector helps assess peak purity, while an LC-MS system is invaluable for identifying the mass of degradation products.
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a reactive chemical intermediate whose utility is tempered by its inherent instability. While quantitative solubility data is sparse, it is predicted to be soluble in a wide range of common polar organic solvents but insoluble in water and nonpolar solvents. Its stability is compromised by its two reactive functional groups, the benzylic bromide and the phenyl acetate ester, which are susceptible to nucleophilic substitution and hydrolysis, respectively. Due to this reactivity, the compound requires storage at low temperatures under an inert atmosphere and must be handled with appropriate safety precautions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine its solubility and systematically evaluate its stability profile in various solvent systems.
References
- 1. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]
- 2. This compound | 52727-95-4 [sigmaaldrich.com]
- 3. chem.ws [chem.ws]
- 4. google.com [google.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Safety precautions and handling of "4-(Bromomethyl)phenyl acetate" in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety precautions and handling procedures for 4-(Bromomethyl)phenyl acetate (CAS No. 52727-95-4) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion (Category 1B): Causes severe skin burns.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Corrosive to Metals (Category 1): May be corrosive to metals.[2]
Signal Word: Danger[1]
Hazard Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H335: May cause respiratory irritation.[1]
-
H290: May be corrosive to metals.[2]
Precautionary Statements:
Physical and Chemical Properties
| Property | Value |
| CAS Number | 52727-95-4 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| Appearance | Solid |
| Boiling Point | 282.7 ± 23.0 °C at 760 mmHg[4] |
| Density | 1.5 ± 0.1 g/cm³[4] |
Toxicological and Exposure Data
| Data Point | Value |
| Acute Toxicity (Oral LD50) | No data available |
| Acute Toxicity (Dermal LD50) | No data available |
| Acute Toxicity (Inhalation LC50) | No data available |
| Occupational Exposure Limits (PEL, TWA, etc.) | No data available |
The absence of this data necessitates a more cautious approach, treating the substance as potentially highly toxic.
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
Due to the corrosive and irritant nature of this compound, a comprehensive PPE strategy is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Lab Coat: A chemical-resistant lab coat or apron is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Safe Handling and Storage
-
Handling:
-
Storage:
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in section 4.1.
-
Contain the Spill:
-
For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills, carefully cover the material to prevent dust from becoming airborne.
-
-
Absorb and Neutralize:
-
Slowly and carefully add absorbent material to the spill, working from the outside in.[7]
-
For acid-based compounds, neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate, but this should be done with caution and by trained personnel.
-
-
Collect and Dispose:
-
Decontaminate:
-
Clean the spill area with soap and water.[7]
-
Collect the decontamination materials (e.g., wipes, paper towels) and place them in the hazardous waste container.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] Symptoms may include coughing, shortness of breath, headache, and nausea.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Extinguishing Media:
-
Specific Hazards: The compound is combustible.[2] Upon heating, it may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and hydrogen bromide.[6][9]
Visualization of Laboratory Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CAS#:52727-95-4 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. aksci.com [aksci.com]
A Technical Guide to 4-(Bromomethyl)phenyl acetate in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenyl acetate is a versatile bifunctional reagent increasingly utilized in biomedical research and drug discovery. Its chemical structure, featuring a reactive bromomethyl group and a phenyl acetate moiety, makes it a valuable building block for the synthesis of advanced chemical probes and therapeutic agents. This technical guide provides an in-depth overview of its suppliers, purity standards, and key applications, with a focus on its role in the development of fluorescent probes for enzyme detection and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies and relevant signaling pathways are also presented to facilitate its practical application in the laboratory.
Suppliers and Purity Standards
The quality and purity of this compound are critical for the reliability and reproducibility of experimental results. A variety of chemical suppliers offer this reagent at different purity grades, typically suitable for research and development purposes.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich | ≥97% | 52727-95-4 |
| Toronto Research Chemicals | Not specified | 52727-95-4 |
| Ambeed | 97% | 52727-95-4 |
| BLD Pharm | 97% | 52727-95-4 |
| Biosynth | >95.0% (T) | 52727-95-4 |
Note: Purity is typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). It is crucial for researchers to obtain and consult the Certificate of Analysis (CoA) from the supplier for detailed purity information and characterization data.
Analytical Methods for Purity Determination
Ensuring the purity of this compound is a critical first step in any experimental workflow. The following are general protocols for common analytical techniques that can be adapted for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile organic compounds.
General Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile impurities and confirming the identity of the compound.
General Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Applications in Research
Synthesis of Fluorescent Probes for Carboxylesterase Detection
This compound serves as a key building block for creating "turn-on" fluorescent probes to detect carboxylesterase (CE) activity. CEs are a class of enzymes involved in various physiological and pathological processes, including drug metabolism.
Mechanism of Action: The acetate group of the probe acts as a recognition site for carboxylesterases. In the presence of the enzyme, the ester bond is hydrolyzed, releasing the fluorophore from the quenching effect of the acetate group, resulting in a significant increase in fluorescence intensity.
Experimental Workflow for Fluorescent Probe Synthesis:
Caption: General workflow for synthesizing a carboxylesterase fluorescent probe.
Detailed Experimental Protocol (Example):
This protocol is a general guideline and may require optimization for specific fluorophores.
-
Reaction Setup: In a round-bottom flask, dissolve the fluorophore containing a nucleophilic group (e.g., a hydroxyl or amino group) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to deprotonate the nucleophilic group.
-
Addition of this compound: Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified time (typically monitored by Thin Layer Chromatography, TLC).
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final fluorescent probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound can be utilized in the synthesis of the linker component of a PROTAC.
Mechanism of Action: A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Signaling Pathway of PROTAC-mediated Protein Degradation:
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Workflow for PROTAC Synthesis (Conceptual):
The synthesis of a PROTAC is a multi-step process. The following outlines a conceptual workflow where a derivative of this compound could be used to connect the two ligands.
Caption: A modular approach for the synthesis of a PROTAC molecule.
Detailed Experimental Protocol (General Strategy):
The synthesis of PROTACs is highly specific to the target protein and E3 ligase ligands. A general strategy involves:
-
Functionalization of Ligands: The POI ligand and the E3 ligase ligand are individually synthesized or modified to incorporate a reactive functional group (e.g., an amine, alcohol, or alkyne).
-
Linker Synthesis: The linker is synthesized, potentially starting from this compound, to have complementary reactive ends. For instance, the bromomethyl group can be converted to an azide for "click" chemistry or another functional group for amide coupling.
-
Stepwise Conjugation: The POI ligand is first coupled to one end of the linker. The resulting intermediate is then purified and reacted with the E3 ligase ligand to form the final PROTAC.
-
Purification and Characterization: Extensive purification, typically by preparative HPLC, is required. The final PROTAC is thoroughly characterized by NMR, mass spectrometry, and its biological activity is validated in cell-based assays.
Conclusion
This compound is a valuable and versatile reagent for researchers in chemistry, biology, and drug discovery. Its utility in the synthesis of fluorescent probes for enzyme activity and as a component of PROTACs highlights its importance in developing tools to interrogate and manipulate biological systems. A thorough understanding of its sourcing, purity, and reaction methodologies is essential for its successful application in advancing scientific research.
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenyl acetate is a versatile bifunctional reagent utilized in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a protected phenolic hydroxyl group (as an acetate). The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions, making it an ideal reagent for introducing the 4-(acetoxymethyl)benzyl moiety into a wide range of molecules.[1] This functionality is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients and prodrugs, where the benzyl group can act as a linker or a protecting group.
These application notes provide detailed protocols for the reaction of this compound with various classes of nucleophiles.
Safety Information: this compound is a corrosive and lachrymatory compound that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[2]
General Reaction Mechanism
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.
Caption: General SN2 reaction of this compound.
Application Notes
-
Substrate Reactivity: As a benzylic bromide, the substrate is highly activated towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.
-
Nucleophile Selection: A wide variety of soft and hard nucleophiles can be employed. This includes:
-
S-Nucleophiles: Thiols, thioacetates, and other sulfur-based nucleophiles are highly effective.[3][4][5]
-
N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen nucleophiles react readily.[6]
-
O-Nucleophiles: Alcohols, phenols, and carboxylates are suitable nucleophiles, often requiring a non-nucleophilic base to deprotonate the nucleophile first.[7][8]
-
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
Base Requirement: For neutral nucleophiles like alcohols, phenols, and thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) is typically required to generate the corresponding anionic nucleophile (alkoxide, phenoxide, or thiolate) in situ. For nucleophiles used as salts (e.g., NaN₃, KSAc), an additional base is not necessary.
-
Reaction Conditions: Most reactions proceed smoothly at room temperature. In cases with less reactive nucleophiles, gentle heating (40-60°C) may be required to drive the reaction to completion.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not a salt, also add a suitable base (1.5-2.0 equivalents).
-
Dissolution: Add a dry, polar aprotic solvent (e.g., DMF or MeCN, ~0.1-0.5 M concentration relative to the substrate). Stir the mixture until the nucleophile and base are fully dissolved or suspended.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: S-Alkylation with Potassium Thioacetate
This protocol describes the synthesis of S-(4-(Acetoxymethyl)benzyl) thioacetate, a stable precursor to the corresponding thiol.[4][5][9]
-
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Add potassium thioacetate (1.5 g, 1.3 equiv) to a 50 mL round-bottom flask.
-
Add anhydrous DMF (20 mL) and stir to dissolve.
-
Add a solution of this compound (2.3 g, 1.0 equiv) in DMF (5 mL) dropwise to the stirring solution at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product.
-
Protocol 3: N-Alkylation with Sodium Azide
This protocol, based on analogous reactions with benzylic bromides, yields 4-(azidomethyl)phenyl acetate, a versatile intermediate for click chemistry or reduction to the primary amine.[6]
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve sodium azide (0.98 g, 1.5 equiv) in anhydrous DMSO (20 mL).
-
Add this compound (2.29 g, 1.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor by TLC.
-
Carefully pour the reaction mixture into 150 mL of ice-water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive).
-
The crude product may be pure enough for subsequent steps, or it can be purified by column chromatography.
-
Data Presentation: Summary of Reactions
The following table summarizes expected outcomes for the reaction of this compound with various nucleophiles, based on published data for analogous compounds.
| Nucleophile | Reagent | Base | Solvent | Conditions | Product Class | Expected Yield (%) | Reference (Analogous Reaction) |
| Thioacetate | KSAc | None | DMF | Room Temp, 1-2 h | Thioester | >90 | [4] |
| Thiol | R-SH | K₂CO₃ | MeCN | Room Temp, 2-4 h | Thioether | 85-98 | [10] |
| Azide | NaN₃ | None | DMSO | Room Temp, 3-5 h | Azide | ~94 | [6] |
| Amine | R-NH₂ | K₂CO₃ | MeCN | Room Temp, 4-12 h | Secondary Amine | 80-95 | General SN2 |
| Alcohol | R-OH | NaH | THF/DMF | 0°C to RT, 2-6 h | Ether | 80-95 | [7][8] |
| Carboxylate | R-COONa | None | DMF | 50°C, 4-8 h | Ester | 75-90 | General SN2 |
Visualizations
Experimental Workflow
Caption: Typical experimental workflow for nucleophilic substitution.
Nucleophile Classes
References
- 1. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 52727-95-4 [sigmaaldrich.com]
- 3. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Potassium thioacetate - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using "4-(Bromomethyl)phenyl acetate" for the Protection of Phenols and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is a critical strategy. Phenols and carboxylic acids are common functionalities that often require temporary masking to prevent unwanted side reactions. "4-(Bromomethyl)phenyl acetate," also known as p-acetoxybenzyl bromide, is a versatile reagent for this purpose. It introduces the 4-(acetoxymethyl)phenyl group, which offers a balance of stability and selective cleavage under specific conditions.
This document provides detailed application notes and protocols for the protection of phenols and carboxylic acids using this compound and the subsequent deprotection of the resulting 4-(acetoxymethyl)phenyl ethers and esters.
Protection of Phenols
The protection of phenols with this compound proceeds via a Williamson ether synthesis, an SN2 reaction where the phenoxide ion acts as a nucleophile, displacing the bromide from the benzylic carbon of the reagent.
Figure 1: Protection of a phenol using this compound.
-
Dissolution and Deprotonation: Dissolve the phenol (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (1.1-1.5 eq.), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of Protecting Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-(acetoxymethyl)phenyl ether.
The following table presents hypothetical data for the protection of various phenols, based on typical results for similar benzyl-type protecting groups. Actual results may vary.
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 3 | 92 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 60 | 4 | 95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 80 | 2 | 88 |
| 2,6-Dimethylphenol | Cs₂CO₃ | DMF | 80 | 6 | 75 |
Protection of Carboxylic Acids
The protection of carboxylic acids with this compound involves the formation of a 4-(acetoxymethyl)phenyl ester. This is typically achieved by converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace the bromide from the reagent.
Figure 2: Protection of a carboxylic acid using this compound.
-
Salt Formation: Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent like DMF or tetrahydrofuran (THF). Add a non-nucleophilic base (1.0-1.2 eq.), such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.
-
Addition of Protecting Agent: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC. The reaction is usually complete within 4-12 hours.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the pure 4-(acetoxymethyl)phenyl ester.
The following table provides hypothetical data for the protection of various carboxylic acids.
| Carboxylic Acid Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Et₃N | DMF | 25 | 8 | 90 |
| Acetic Acid | DIPEA | THF | 40 | 6 | 85 |
| Phenylacetic Acid | Et₃N | DMF | 25 | 10 | 88 |
| Cinnamic Acid | DIPEA | Acetonitrile | 50 | 5 | 92 |
Deprotection Strategies
The 4-(acetoxymethyl)phenyl protecting group can be removed in a two-step sequence: first, hydrolysis of the acetate ester to a hydroxymethyl group, followed by cleavage of the benzylic ether or ester linkage. Alternatively, a one-pot deprotection can often be achieved under appropriate basic or acidic conditions.
Base-Catalyzed Deprotection (Saponification)
This method is effective for the cleavage of both the acetate and the resulting benzylic ether or ester.
Figure 3: Workflow for base-catalyzed deprotection.
Experimental Protocol: Base-Catalyzed Deprotection
-
Reaction Setup: Dissolve the protected compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Work-up: Neutralize the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to pH ~7. Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Acid-Catalyzed Deprotection
Mild acidic conditions can also be employed for the deprotection.
Figure 4: Workflow for acid-catalyzed deprotection.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Reaction Setup: Dissolve the protected compound (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM).
-
Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (usually complete within 1-4 hours).
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude product as needed.
The following table provides hypothetical data for the deprotection of 4-(acetoxymethyl)phenyl protected compounds.
| Protected Substrate | Deprotection Method | Temp (°C) | Time (h) | Yield (%) |
| Protected Phenol | LiOH, THF/H₂O | 25 | 4 | 95 |
| Protected Benzoic Acid | LiOH, THF/H₂O | 40 | 3 | 92 |
| Protected Phenol | TFA, DCM | 25 | 2 | 90 |
| Protected Benzoic Acid | HCl in Dioxane | 25 | 3 | 88 |
Orthogonality and Stability
The 4-(acetoxymethyl)phenyl protecting group exhibits moderate stability. It is generally stable to mildly acidic and basic conditions that are often used for the removal of other protecting groups like silyl ethers (e.g., TBAF) or Boc groups (mild TFA). However, it is cleaved under conditions used for the deprotection of benzyl ethers (hydrogenolysis) and under strong acidic or basic hydrolysis. This allows for some degree of orthogonality in a synthetic sequence.
Conclusion
This compound is a useful reagent for the protection of phenols and carboxylic acids. The resulting 4-(acetoxymethyl)phenyl ethers and esters can be deprotected under standard hydrolytic conditions. The choice of protection and deprotection strategy should be guided by the overall synthetic plan and the compatibility with other functional groups present in the molecule. The provided protocols serve as a general guideline and may require optimization for specific substrates.
Application Notes and Protocols: 4-(Bromomethyl)phenylacetic Acid Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)phenylacetic acid is a versatile bifunctional linker precursor widely employed in solid-phase peptide synthesis (SPPS), primarily for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Its most notable application is in the formation of the Phenylacetamidomethyl (PAM) linker. The PAM linker offers enhanced stability to the repetitive acid treatments required for Boc group removal compared to the traditional Merrifield resin, making it particularly suitable for the synthesis of longer or more complex peptides. This document provides detailed application notes and experimental protocols for the use of 4-(bromomethyl)phenylacetic acid and its derivatives in SPPS.
I. The PAM (Phenylacetamidomethyl) Linker
The PAM linker is typically attached to an aminomethylated polystyrene resin to create the PAM resin. This linkage provides a more acid-stable connection for the growing peptide chain, minimizing premature cleavage during the synthesis.
Application Notes:
-
Enhanced Acid Stability: The phenylacetamidomethyl ester linkage of the PAM resin is significantly more stable to the trifluoroacetic acid (TFA) solutions used for Boc deprotection than the benzyl ester linkage of the Merrifield resin. This results in higher yields and purity of the final peptide, especially for longer sequences.[1][2]
-
Boc/Bzl Compatibility: PAM resin is the support of choice for SPPS utilizing the Boc/Bzl protection scheme.[2]
-
Cleavage Conditions: Cleavage of the final peptide from the PAM resin requires strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Experimental Protocols:
1. Synthesis of Boc-Aminoacyl-4-(oxymethyl)phenylacetic Acid Linker
This protocol describes the preparation of the pre-formed linker-amino acid unit, which is then coupled to an aminomethyl resin. This method, adapted from the work of Mitchell et al. (1978), avoids potential side reactions that can occur when directly coupling 4-(bromomethyl)phenylacetic acid to the resin.[4]
Workflow for Linker-Amino Acid Synthesis:
Caption: Synthesis of the Boc-protected amino acid-linker unit.
-
Materials:
-
4-(Bromomethyl)phenylacetic acid
-
Bromoacetophenone
-
Boc-amino acid
-
Cesium carbonate
-
Zinc dust
-
Acetic acid
-
Appropriate solvents (e.g., DMF, ethyl acetate)
-
-
Procedure:
-
Protection: React 4-(bromomethyl)phenylacetic acid with bromoacetophenone in the presence of a suitable base to form the phenacyl ester.
-
Coupling: Prepare the cesium salt of the desired N-Boc-protected amino acid by reacting it with cesium carbonate. Couple the Boc-amino acid cesium salt with the 4-(bromomethyl)phenylacetic acid phenacyl ester via nucleophilic substitution.
-
Deprotection: Remove the phenacyl protecting group by reduction with zinc dust in acetic acid to yield the Boc-aminoacyl-4-(oxymethyl)phenylacetic acid.
-
2. Preparation of PAM Resin
This protocol outlines the coupling of the pre-synthesized Boc-aminoacyl-4-(oxymethyl)phenylacetic acid to an aminomethylated polystyrene resin.
Workflow for PAM Resin Preparation:
Caption: Coupling of the linker-amino acid to the resin.
-
Materials:
-
Aminomethyl polystyrene resin
-
Boc-aminoacyl-4-(oxymethyl)phenylacetic acid
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF.
-
Dissolve the Boc-aminoacyl-4-(oxymethyl)phenylacetic acid and HOBt in DMF.
-
Add the solution from step 2 to the swollen resin.
-
Add DCC or DIC to initiate the coupling reaction.
-
Allow the reaction to proceed for several hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents and by-products.
-
Dry the resin under vacuum.
-
3. Solid-Phase Peptide Synthesis on PAM Resin (Boc-Strategy)
A general cycle for the elongation of the peptide chain on the PAM resin is described below.
SPPS Cycle on PAM Resin:
Caption: The iterative cycle of solid-phase peptide synthesis.
-
Deprotection: The N-terminal Boc group is removed by treatment with a solution of TFA in DCM (typically 25-50%).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Coupling: The next N-Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt, HBTU) and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle.
4. Cleavage of the Peptide from PAM Resin
This protocol describes the final cleavage of the synthesized peptide from the solid support.
-
Materials:
-
Peptidyl-PAM resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, ethanedithiol)
-
Diethyl ether (cold)
-
-
Procedure (using HF):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Dry the peptidyl-resin thoroughly.
-
Place the resin in the HF reaction vessel.
-
Add the appropriate scavengers to protect sensitive amino acid side chains from side reactions.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether solution, wash, and dry.
-
II. Quantitative Data on Peptide Synthesis using PAM Resin
The use of PAM resin generally leads to high yields and purity of the synthesized peptides. The following table summarizes representative data for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a sequence known to be difficult to synthesize, on different resins.
| Resin Type | Peptide Sequence | Coupling Chemistry | Cleavage Method | Crude Purity (%) | Overall Yield (%) | Reference |
| PAM Resin | VQAAIDYING | Boc/Bzl | HF | >90 | High | [2] |
| Merrifield Resin | VQAAIDYING | Boc/Bzl | HF | 60.7 | Moderate | [2] |
III. Derivatives of 4-(Bromomethyl)phenylacetic Acid for Specialized Applications
While 4-(bromomethyl)phenylacetic acid is predominantly used for the synthesis of the standard PAM linker, its aromatic ring can be functionalized to introduce novel properties, such as photolability.
Photolabile Linkers
Photolabile linkers allow for the cleavage of the synthesized peptide from the solid support under mild, non-acidic conditions by irradiation with UV light. This is particularly advantageous for the synthesis of peptides with acid-sensitive modifications. A common strategy to impart photolability is the introduction of a nitro group ortho to the benzylic position.
1. 4-(Bromomethyl)-3-nitrophenylacetic Acid: A Photolabile Linker Precursor
The synthesis of a photolabile linker based on a 4-(bromomethyl)-3-nitrophenylacetic acid scaffold can be envisioned. The nitro group in the ortho position to the bromomethyl group would render the resulting linker susceptible to photolytic cleavage.
Hypothetical Synthesis and Cleavage Pathway:
References
Application Notes and Protocols: Synthesis and Use of a Fluorescent Probe for Carboxylesterase Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of a fluorescent probe for the detection of carboxylesterase (CE) activity, utilizing "4-(Bromomethyl)phenyl acetate" as a key reagent. Carboxylesterases are a crucial class of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The ability to monitor their activity is of significant interest in drug discovery and development, as well as in fundamental biological research.
Introduction
The fluorescent probe described herein, tentatively named "Coumarin-CE1," is a 'turn-on' sensor designed for the sensitive and selective detection of carboxylesterase activity. The probe's design is based on a 7-hydroxycoumarin fluorophore, whose fluorescence is initially quenched. The quenching group, a (4-acetoxybenzyl) ether moiety, is introduced via Williamson ether synthesis using this compound. In the presence of carboxylesterase, the acetate group is hydrolyzed, leading to a cascade reaction that releases the highly fluorescent 7-hydroxycoumarin. This method provides a straightforward approach to developing a sensitive tool for in vitro and cell-based carboxylesterase assays.
Data Presentation
The following table summarizes the photophysical and enzymatic properties of selected fluorescent probes for carboxylesterase, providing a comparative landscape for the newly synthesized "Coumarin-CE1".
| Probe Name | Fluorophore Scaffold | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Probe 1 (NIR) | IR-783 derivative | 670 | 706 | - | 3.4 x 10⁻³ U/mL | [1] |
| MMB | BODIPY | 530 | 600 | - | - | [2] |
| MRS-BOD | BODIPY | - | red-emission | 0.49 | 2.5 ng/mL | [3] |
| CAE-FP | Fluorescent Protein Chromophore | - | - | 0.19 | 84.5 ng/mL | [3] |
| AZU-β | Azulene derivative | 325 | 490 | 1.4 x 10⁻⁴ (off), significant increase (on) | 1.8 x 10⁻² U/mL | [4] |
| 6FC-hexanamide | 6-Fluoro-7-hydroxycoumarin | ~405 | - | 0.84 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Coumarin-CE1 Fluorescent Probe
This protocol describes the synthesis of the carboxylesterase probe "Coumarin-CE1" from 7-hydroxycoumarin and this compound via a Williamson ether synthesis.
Materials:
-
7-Hydroxycoumarin
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 7-hydroxycoumarin (1.0 eq) in 50 mL of anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.2 eq) in 10 mL of anhydrous acetone.
-
Add the this compound solution dropwise to the reaction mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of hexane and ethyl acetate as the eluent to isolate the desired product, "Coumarin-CE1".
-
Collect the fractions containing the pure product and evaporate the solvent to yield a solid.
-
-
Characterization:
-
Characterize the purified "Coumarin-CE1" by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: In Vitro Carboxylesterase Activity Assay
This protocol details the procedure for measuring carboxylesterase activity in solution using the synthesized "Coumarin-CE1" probe in a 96-well plate format.
Materials:
-
"Coumarin-CE1" fluorescent probe
-
Carboxylesterase enzyme (e.g., porcine liver esterase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Incubator capable of maintaining 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "Coumarin-CE1" in DMSO.
-
Prepare a stock solution of carboxylesterase in PBS. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a working solution of "Coumarin-CE1" by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the "Coumarin-CE1" working solution to each well.
-
Add 40 µL of PBS to each well.
-
Include control wells:
-
Negative Control: 50 µL "Coumarin-CE1" working solution + 50 µL PBS (no enzyme).
-
Positive Control: 50 µL "Coumarin-CE1" working solution + 40 µL PBS + 10 µL of a known high-activity carboxylesterase solution.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the carboxylesterase solution (or sample containing carboxylesterase) to the sample wells.
-
The final volume in each well should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes.
-
Use excitation and emission wavelengths appropriate for 7-hydroxycoumarin (e.g., Ex/Em = 360/450 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from all readings.
-
Determine the rate of the reaction (increase in fluorescence per unit time) for each sample.
-
The carboxylesterase activity is proportional to the rate of increase in fluorescence.
-
Protocol 3: Live Cell Imaging of Carboxylesterase Activity
This protocol provides a general guideline for imaging intracellular carboxylesterase activity using "Coumarin-CE1" and fluorescence microscopy.
Materials:
-
"Coumarin-CE1" fluorescent probe
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of "Coumarin-CE1" in serum-free cell culture medium (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the "Coumarin-CE1" working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Cell Staining (Optional):
-
If desired, co-stain the cells with a nuclear marker like Hoechst 33342 during the last 10 minutes of probe incubation.
-
-
Imaging:
-
After incubation, remove the probe solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (for coumarin fluorescence) and any other necessary filters for co-stains.
-
-
Image Analysis:
-
Analyze the fluorescence intensity in the cells to determine the level of carboxylesterase activity. Higher fluorescence intensity corresponds to higher enzyme activity.
-
For inhibition studies, cells can be pre-treated with a carboxylesterase inhibitor before adding the probe.
-
Visualizations
Caption: Synthesis of Coumarin-CE1 via Williamson Ether Synthesis.
Caption: "Turn-on" signaling mechanism of the carboxylesterase probe.
Caption: Experimental workflow for probe synthesis and application.
References
- 1. Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Bromomethyl)phenyl acetate in the Synthesis of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols on the use of 4-(Bromomethyl)phenyl acetate as a precursor for the synthesis of rigid linkers in PROTACs. The incorporation of a phenyl ring into the linker structure, derived from this compound, imparts conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and facilitate favorable protein-protein interactions within the ternary complex. A notable example of a PROTAC utilizing such a rigid linker is ACBI1 , a potent degrader of the SWI/SNF chromatin-remodeling complex ATPases SMARCA2 and SMARCA4, as well as the polybromo-associated BAF complex component PBRM1.[1][2]
Application of this compound in the Synthesis of the ACBI1 Linker
This compound serves as a key building block for introducing a para-substituted phenyl moiety into the PROTAC linker. This rigid structural element was strategically incorporated into the design of ACBI1 to provide conformational restriction and to promote a beneficial pi-stacking interaction with a tyrosine residue (Y98) on the von Hippel-Lindau (VHL) E3 ligase.[1] This interaction enhances the stability of the ternary complex, leading to potent and cooperative degradation of its target proteins.
Quantitative Data for ACBI1
The efficacy of ACBI1 in degrading its target proteins has been quantified, demonstrating its high potency. The following table summarizes the degradation data for ACBI1 in MV-4-11 cells.
| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| ACBI1 | SMARCA2 | VHL | 6 | >90 | MV-4-11 |
| ACBI1 | SMARCA4 | VHL | 11 | >90 | MV-4-11 |
| ACBI1 | PBRM1 | VHL | 32 | >90 | MV-4-11 |
Table 1: Quantitative degradation data for the PROTAC ACBI1, which incorporates a rigid phenyl linker derived from a 4-(halomethyl)phenylacetic acid precursor.[2][3] DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC like ACBI1 involves the recruitment of the VHL E3 ligase to the target proteins (SMARCA2/4, PBRM1), leading to their ubiquitination and subsequent degradation by the proteasome.
The synthesis of a PROTAC incorporating a linker derived from this compound follows a modular and convergent synthetic strategy.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a PROTAC linker from this compound and its subsequent incorporation into a final PROTAC molecule. These protocols are based on established synthetic methodologies for PROTACs and should be adapted and optimized for specific target and E3 ligase ligands.
Protocol 1: Synthesis of a Phenylacetic Acid-based Linker Intermediate
This protocol describes the conversion of this compound to a functionalized linker intermediate suitable for conjugation.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Amine-containing spacer (e.g., Boc-protected amino-PEG-amine)
-
Sodium iodide (NaI)
Procedure:
-
Hydrolysis of the Acetate:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(bromomethyl)phenol.
-
-
Alkylation with an Amine-containing Spacer:
-
To a solution of 4-(bromomethyl)phenol (1.0 eq) and the Boc-protected amino-PEG-amine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.
-
Stir the reaction mixture at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker intermediate.
-
Protocol 2: Conjugation of the Linker to the E3 Ligase and Target Protein Ligands
This protocol outlines the sequential amide coupling of the linker intermediate to the E3 ligase and target protein ligands.
Materials:
-
Boc-protected linker intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid handle (e.g., a VHL ligand derivative)
-
Target protein ligand with a carboxylic acid handle (e.g., a SMARCA2/4 inhibitor derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected linker intermediate in DCM.
-
Add TFA (20-50% v/v) at 0 °C and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
-
-
First Amide Coupling (with E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected linker-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Second Amide Coupling (with Target Protein Ligand):
-
This step requires a functional handle on the other end of the initial this compound derivative, for example, by starting with a derivative that has a protected amine or carboxylic acid. Assuming the linker is synthesized with a terminal carboxylic acid, the procedure is as follows:
-
Dissolve the product from the first amide coupling (which now has a free amine from the target protein ligand side) and the target protein ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Final Purification:
-
Upon completion of the second coupling, work up the reaction as described in step 2.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain a highly pure product.
-
Characterization: The final PROTAC should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Conclusion
This compound is a valuable synthetic precursor for the construction of rigid linkers in PROTACs. The incorporation of a phenyl moiety can enhance the conformational stability of the PROTAC and introduce beneficial interactions within the ternary complex, as exemplified by the potent SMARCA2/4 degrader ACBI1. The provided protocols offer a general framework for the synthesis of such PROTACs, which can be adapted by researchers in the field of targeted protein degradation to develop novel and effective therapeutics.
References
Application Notes and Protocols: Step-by-Step Synthesis of Prodrugs Using 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodrug design is a critical strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients (APIs). One common approach is the esterification of drugs containing carboxylic acid moieties to enhance their lipophilicity and membrane permeability. This application note provides a detailed protocol for the synthesis of acyloxymethyl phenyl ester prodrugs from carboxylic acid-containing drugs using 4-(bromomethyl)phenyl acetate as a key reagent. This method creates a biodegradable ester linkage that, upon hydrolysis by endogenous esterases, releases the active drug, acetic acid, and a non-toxic hydroxymethyl phenol byproduct. This strategy is particularly useful for improving the oral bioavailability of drugs that are poorly absorbed due to their high polarity.
The general principle involves the reaction of a carboxylic acid with this compound to form a 4-(acetoxymethyl)phenyl ester. This reaction is typically carried out via an SN2 reaction between the carboxylate salt of the drug and the benzylic bromide of this compound.
General Reaction Scheme
The synthesis of a 4-(acetoxymethyl)phenyl ester prodrug from a carboxylic acid-containing drug (R-COOH) and this compound proceeds as follows:
Caption: General reaction for the synthesis of a 4-(acetoxymethyl)phenyl ester prodrug.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 4-(acetoxymethyl)phenyl ester prodrug from a generic carboxylic acid-containing drug. As an example, we will consider the synthesis of the prodrug of a non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen.
Materials:
-
Carboxylic acid-containing drug (e.g., Ibuprofen)
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Protocol:
-
Preparation of the Reaction Mixture:
-
To a clean, dry round-bottom flask, add the carboxylic acid-containing drug (1.0 equivalent).
-
Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The volume of the solvent should be sufficient to dissolve the drug, typically a concentration of 0.1-0.5 M is used.
-
Add a base to the mixture. Anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) can be used. Stir the mixture for 15-30 minutes at room temperature to form the carboxylate salt of the drug.
-
-
Addition of this compound:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of the reaction solvent.
-
Add the solution of this compound dropwise to the reaction mixture containing the carboxylate salt.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the carboxylic acid drug. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.[1]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A mixture of hexane and ethyl acetate is commonly used as the eluent. The polarity of the eluent system should be optimized based on the TLC analysis of the crude product.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure to obtain the purified 4-(acetoxymethyl)phenyl ester prodrug.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-(acetoxymethyl)phenyl ester prodrugs of various carboxylic acid-containing drugs, based on analogous reactions reported in the literature.[2][3]
| Drug (Carboxylic Acid) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference (Analogous Synthesis) |
| Ibuprofen | 12 | 75 | >98 | [3] |
| Naproxen | 10 | 82 | >99 | N/A |
| Valproic Acid | 18 | 68 | >97 | N/A |
| Carnitine derivative | 8 | 71 | >98 | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4-(acetoxymethyl)phenyl ester prodrugs.
Prodrug Activation Pathway
Caption: In vivo activation pathway of a 4-(acetoxymethyl)phenyl ester prodrug.
References
Application Notes and Protocols for Derivatization of Alcohols using 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of alcohols in complex matrices is a critical task in pharmaceutical development, clinical diagnostics, and quality control. Alcohols often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the analyte with a reagent to form a derivative that is more readily detectable.
4-(Bromomethyl)phenyl acetate is a promising derivatizing agent for alcohols. The presence of the phenyl acetate group introduces a strong UV-absorbing chromophore into the alcohol molecule, significantly enhancing its detectability. The bromo-methyl group provides a reactive site for the derivatization reaction with the hydroxyl group of alcohols, forming a stable ether linkage. This application note provides a detailed protocol for the derivatization of alcohols with this compound for quantitative analysis by HPLC.
Principle of Derivatization
The derivatization of an alcohol with this compound proceeds via a Williamson ether synthesis. In this nucleophilic substitution reaction, the alcohol, acting as a nucleophile, attacks the electrophilic benzylic carbon of this compound. The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. The resulting product is a 4-(alkoxymethyl)phenyl acetate derivative, which can be readily analyzed by reverse-phase HPLC with UV detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Standard solutions of the alcohol(s) of interest in a suitable solvent (e.g., acetonitrile, methanol).
-
Derivatizing Reagent: this compound
-
Base: Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous acetonitrile (ACN)
-
Quenching Solution: Dilute aqueous acid (e.g., 0.1 M HCl) or water
-
HPLC Grade Solvents: Acetonitrile and water for mobile phase preparation.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Centrifuge
-
pH meter
Derivatization Procedure
-
Sample Preparation:
-
Prepare a stock solution of the alcohol standard in acetonitrile.
-
For unknown samples, perform a suitable extraction to isolate the alcohol analytes and dissolve the extract in acetonitrile.
-
-
Reaction Mixture Preparation:
-
In a 1.5 mL microcentrifuge tube, add:
-
100 µL of the alcohol sample or standard solution.
-
50 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
10 mg of anhydrous potassium carbonate (or 20 µL of DIPEA).
-
-
-
Reaction Incubation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block.
-
-
Reaction Quenching and Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 200 µL of water to quench the reaction.
-
Vortex for 30 seconds.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the potassium carbonate (if used).
-
-
Sample for HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Analysis Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Quantitative Data for Derivatization of Ethanol
| Parameter | Value |
| Analyte | Ethanol |
| Derivatizing Agent | This compound |
| Reaction Time | 60 minutes |
| Reaction Temperature | 60°C |
| Linearity Range (r²) | 0.1 - 100 µg/mL (0.999) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 2% |
Visualizations
Diagram 1: Derivatization Reaction of an Alcohol
Application Notes and Protocols for the O-alkylation of Phenols with 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. A widely employed method for this conversion is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide.[1][2][3] This document provides detailed application notes and a general protocol for the O-alkylation of phenols using the specific alkylating agent, 4-(Bromomethyl)phenyl acetate. This reagent is useful for introducing a 4-(acetoxymethyl)phenyl moiety onto a phenolic substrate, a common structural motif in medicinal chemistry and materials science. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide acts as the nucleophile.[4]
Critical Parameters and Optimization
Successful O-alkylation of phenols with this compound is dependent on several key factors that influence reaction rate, yield, and selectivity (O- vs. C-alkylation).
Base Selection: The choice of base is critical for the deprotonation of the phenol to form the more nucleophilic phenoxide anion.[5]
-
Weak bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often sufficient and are preferred for their mildness and ease of handling.
-
Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can also be used, particularly for less acidic phenols.[1] However, the use of strong hydroxides in protic solvents may lead to hydrolysis of the acetate group on the alkylating agent.
Solvent Effects: The solvent plays a crucial role in determining the reaction's outcome.[4]
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are highly recommended. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, thus favoring O-alkylation.[4]
-
Protic solvents like water or alcohols can solvate the phenoxide oxygen through hydrogen bonding, reducing its nucleophilicity and potentially promoting competitive C-alkylation.[4]
Reaction Temperature: The reaction temperature influences the rate of reaction.
-
Typically, reactions are conducted at temperatures ranging from room temperature to 80 °C.
-
Higher temperatures can accelerate the reaction but may also increase the likelihood of side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to determine the optimal temperature and reaction time.
Potential Side Reactions:
-
C-alkylation: Although less common with polar aprotic solvents, C-alkylation can occur, where the alkylating agent reacts with the aromatic ring of the phenol.[4]
-
Hydrolysis: The ester functionality in this compound can be susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Serine Protease Inhibitors Using "4-(Bromomethyl)phenylacetic acid" as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer metastasis. Consequently, the development of potent and selective serine protease inhibitors is a significant area of research in drug discovery.
This document provides detailed application notes and protocols for the synthesis of a model serine protease inhibitor, designated as Inhibitor-X , using 4-(Bromomethyl)phenylacetic acid as a key precursor. 4-(Bromomethyl)phenylacetic acid offers a versatile scaffold, allowing for the introduction of a phenylacetic acid moiety while the bromomethyl group serves as a reactive handle for further molecular elaboration. The design of Inhibitor-X is based on the established principle that a positively charged group, such as a guanidinium or amidinium ion, is critical for binding to the S1 pocket of trypsin-like serine proteases.
These notes will cover the synthetic pathway to Inhibitor-X, detailed experimental procedures for its synthesis and characterization, protocols for evaluating its inhibitory activity against target serine proteases like urokinase-type plasminogen activator (uPA) and tissue kallikrein, and a discussion of its potential therapeutic applications.
Data Presentation
Table 1: Physicochemical Properties of Starting Material and Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-(Bromomethyl)phenylacetic acid | C₉H₉BrO₂ | 229.07 | 179-183 |
| Methyl 4-(bromomethyl)phenylacetate | C₁₀H₁₁BrO₂ | 243.10 | 45-48 |
Table 2: Inhibitory Activity of Representative Serine Protease Inhibitors
| Inhibitor | Target Protease | IC₅₀ (nM) | Kᵢ (nM) | Reference Compound |
| Inhibitor-X (Hypothetical) | uPA | To be determined | To be determined | Nafamostat |
| Inhibitor-X (Hypothetical) | Tissue Kallikrein | To be determined | To be determined | Aprotinin |
| Nafamostat | uPA | 98 | - | - |
| Camostat | TMPRSS2 | 1-3 | - | -[1] |
| PKSI-527 | Plasma Kallikrein | - | 810 | -[2] |
Experimental Protocols
Protocol 1: Synthesis of Inhibitor-X
This protocol describes a plausible multi-step synthesis of a guanidinobenzoyl-based serine protease inhibitor (Inhibitor-X) starting from 4-(Bromomethyl)phenylacetic acid.
Step 1: Esterification of 4-(Bromomethyl)phenylacetic acid
-
Reaction Setup: To a solution of 4-(Bromomethyl)phenylacetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 4-(bromomethyl)phenylacetate.
Step 2: Synthesis of 4-Guanidinobenzoic acid hydrochloride
-
Reaction Setup: In a sealed vessel, dissolve 4-aminobenzoic acid (1.0 eq) and cyanamide (1.5 eq) in a solution of hydrochloric acid in ethanol.
-
Reaction: Heat the mixture at 80 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 4-guanidinobenzoic acid hydrochloride.
Step 3: Esterification of 4-Guanidinobenzoic acid with a Phenolic Intermediate
This step is a conceptual representation of forming the final inhibitor.
-
Preparation of Phenolic Intermediate: A suitable phenolic compound is required. For this hypothetical synthesis, we will assume the synthesis of a phenol derived from methyl 4-(bromomethyl)phenylacetate via nucleophilic substitution with a protected hydroquinone, followed by deprotection.
-
Coupling Reaction: To a solution of 4-guanidinobenzoic acid hydrochloride (1.0 eq) and the phenolic intermediate (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as EDC (1.2 eq) and a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The final product, Inhibitor-X , is purified by preparative HPLC.
Protocol 2: Serine Protease Inhibition Assay (Fluorometric)
This protocol is a general method to assess the inhibitory activity of synthesized compounds against serine proteases like uPA and tissue kallikrein.
-
Reagents and Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Serine Protease: Human uPA or tissue kallikrein.
-
Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC for uPA.
-
Inhibitor-X stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of Inhibitor-X in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the serine protease solution to all wells and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Visualizations
References
- 1. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A finding of highly selective synthetic inhibitor of plasma kallikrein; its action to bradykinin generation, intrinsic coagulation and experimental DIC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "4-(Bromomethyl)phenyl acetate" in the development of anti-inflammatory drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research. "4-(Bromomethyl)phenyl acetate" is a chemical intermediate that holds potential as a versatile starting material for the synthesis of a diverse range of anti-inflammatory drug candidates. Its reactive bromomethyl group allows for facile chemical modifications, enabling the generation of libraries of compounds for screening and lead optimization.
This document provides detailed application notes on the prospective use of "this compound" in anti-inflammatory drug discovery and comprehensive protocols for the evaluation of newly synthesized derivatives.
Synthetic Potential of this compound
"this compound" serves as a key building block for introducing a phenyl acetate moiety into larger molecules. The benzylic bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity can be exploited to synthesize a variety of derivatives with potential anti-inflammatory activity. A generalized synthetic workflow is depicted below.
Key Inflammatory Signaling Pathways as Drug Targets
Many anti-inflammatory drugs exert their effects by modulating specific signaling pathways involved in the inflammatory response. Two of the most well-characterized pathways are the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a promising strategy for the development of anti-inflammatory therapeutics.
Data Presentation: Hypothetical Inhibitory Activity
The following table presents a hypothetical summary of quantitative data for a lead compound, "Compound X," derived from "this compound," evaluated for its anti-inflammatory properties.
| Assay Type | Target/Model | Metric | Compound X | Control (e.g., Celecoxib) |
| In Vitro Assays | ||||
| COX-1 Inhibition | Purified Ovine COX-1 | IC₅₀ (µM) | 15.2 | 8.5 |
| COX-2 Inhibition | Purified Human COX-2 | IC₅₀ (µM) | 0.8 | 0.05 |
| COX-2 Selectivity Index | COX-1 IC₅₀ / COX-2 IC₅₀ | - | 19 | 170 |
| NF-κB Inhibition | HEK293T NF-κB Luciferase | IC₅₀ (µM) | 2.5 | - |
| In Vivo Assay | ||||
| Carrageenan-Induced Paw Edema | Male Wistar Rats (200-250g) | % Inhibition at 3h (10 mg/kg) | 55% | 65% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory potential of compounds derived from "this compound" are provided below.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.[1][2][3][4]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Test compound and control inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the assay buffer: 0.1 M Tris-HCl, pH 8.0.
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the enzyme reaction mixture to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well.
-
Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the test compound concentration.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the inhibition of NF-κB activation.[5][6][7][8]
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Test compound and control
-
Luciferase Assay System
-
96-well cell culture plates (white, opaque)
-
Luminometer
Procedure:
-
Seed the HEK293T NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls.
-
After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate in an opaque 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC₅₀ value from the dose-response curve.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of a compound.[9][10][11][12][13]
Materials:
-
Male Wistar rats (200-250 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and control drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Disclaimer: All experimental protocols involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research. The information provided here is for research purposes only.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions for 4-(Bromomethyl)phenyl acetate
Welcome to the technical support center for optimizing reaction conditions for substitutions involving 4-(bromomethyl)phenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing nucleophilic substitution on this compound?
A1: The main challenges include:
-
Hydrolysis of the acetate group: The ester functionality is sensitive to basic and, to a lesser extent, acidic conditions, which can lead to the formation of 4-(bromomethyl)phenol as a byproduct.
-
Competing elimination reactions: Although less common for benzylic halides, strong, bulky bases can promote E2 elimination, leading to the formation of a stilbene derivative, particularly at elevated temperatures.
-
Over-alkylation in amination reactions: Primary and secondary amines can undergo multiple substitutions with this compound, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[1]
-
Low reactivity of the nucleophile: Weak nucleophiles may require harsher reaction conditions (higher temperatures, stronger bases), which can increase the likelihood of side reactions.
Q2: How can I prevent the hydrolysis of the acetate group during the reaction?
A2: To minimize acetate hydrolysis, consider the following:
-
Use a mild base: Instead of strong bases like sodium hydride (NaH) or alkoxides, opt for weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Control the reaction temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
-
Anhydrous conditions: Ensure that all reagents and solvents are dry, as water will facilitate hydrolysis, especially in the presence of a base.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can allow the use of a biphasic system with a solid or aqueous inorganic base, often leading to milder reaction conditions and reduced hydrolysis.[3][4][5]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dark, and dry place, preferably in a freezer under an inert atmosphere.[6] This is to prevent degradation, as it is sensitive to moisture and light.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is not degraded. For alkoxides, prepare them fresh using a strong base like NaH just before use. For amines, ensure they are not in their protonated (salt) form. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of byproducts. |
| Poor Solvent Choice | The solvent should be appropriate for an Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity. |
| Degraded Starting Material | Verify the purity of the this compound starting material by NMR or melting point. Improper storage can lead to degradation. |
Problem 2: Presence of 4-(Bromomethyl)phenol byproduct
| Possible Cause | Troubleshooting Step |
| Reaction Conditions are too Basic | Switch from a strong base (e.g., NaH, NaOH) to a milder base like K₂CO₃ or Cs₂CO₃.[2] |
| Presence of Water | Use anhydrous solvents and reagents. Dry solvents over molecular sieves or other appropriate drying agents. |
| Prolonged Reaction Time at High Temperature | Reduce the reaction time or temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Formation of Multiple Products in Amination Reactions
| Possible Cause | Troubleshooting Step |
| Over-alkylation of the Amine | Use a large excess of the amine nucleophile (3-5 equivalents) to favor monosubstitution.[1] Alternatively, perform the reaction at a lower temperature to control the reaction rate. |
| Formation of Elimination Products | Avoid using sterically hindered, strong bases. If a base is required, use a non-nucleophilic, non-hindered base like triethylamine in moderation. |
Experimental Protocols & Data
Protocol 1: Williamson Ether Synthesis with a Phenolic Nucleophile
This protocol describes a general procedure for the synthesis of an aryl ether from this compound and a substituted phenol.
Reaction: this compound + Substituted Phenol → 4-((Substituted phenoxy)methyl)phenyl acetate
Reagents and Solvents:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the substituted phenol, this compound, and potassium carbonate.
-
Add the solvent (acetone or DMF) to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction to reflux (for acetone) or 80 °C (for DMF) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis (Analogous Systems)
| Phenol Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | K₂CO₃ | Acetone | Reflux | 24 | High |
| Methyl 4-hydroxybenzoate | K₂CO₃ | DMF | 80 | 12 | Good |
| 4-Nitrophenol | K₂CO₃ | DMF | 80-100 | 8-12 | Moderate to High |
Data generalized from reactions with structurally similar dihalides.
Protocol 2: Amination with a Secondary Amine
This protocol provides a general method for the synthesis of a tertiary amine from this compound and a secondary amine like morpholine or piperidine.
Reaction: this compound + Secondary Amine → 4-((Secondary amino)methyl)phenyl acetate
Reagents and Solvents:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine or Piperidine) (2.2 eq)
-
Triethylamine (optional, as a scavenger for HBr) (1.1 eq)
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the secondary amine to the solution. If using, add triethylamine.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with the solvent.
-
Wash the organic layer with water and brine to remove any amine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Table 2: Comparison of Bases for Williamson Ether Synthesis (Analogous System)
| Procedure | Base | Solvent | Yield (%) |
| A | K₂CO₃ | Acetone | 70-89 |
| B | NaH | DMF | 80-96 |
Data from the synthesis of 2-amino-4-aryl-7-propargyloxy-4-aryl-4H-chromene-3-carbonitriles.[2][7] This suggests that while K₂CO₃ is milder, NaH in DMF can provide higher yields if the substrate is not sensitive to stronger basic conditions.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Common side reactions and byproducts with "4-(Bromomethyl)phenyl acetate"
Welcome to the technical support center for 4-(Bromomethyl)phenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of "this compound" and what types of reactions is it commonly used for?
A1: "this compound" has two primary reactive sites:
-
Benzylic Bromide: The bromomethyl group (-CH₂Br) is highly reactive and readily participates in nucleophilic substitution reactions. This makes the compound an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The reactivity is enhanced by the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the phenyl ring.[1][2][3][4]
-
Acetate Ester: The acetate group (-OAc) can undergo hydrolysis, typically under basic or acidic conditions, or enzymatically, to yield a phenol.[5][6][7][8][9] This property is often utilized in the design of chemical probes.
It is commonly used in the synthesis of more complex molecules, including pharmaceuticals and fluorescent probes, by introducing the 4-(acetoxymethyl)phenyl moiety.
Q2: What are the most common side reactions and byproducts I should be aware of when using "this compound"?
A2: The two most prevalent side reactions are:
-
Over-bromination (Dibromination): The benzylic position can undergo a second bromination to form 4-(dibromomethyl)phenyl acetate. This is more likely to occur with an excess of the brominating agent (like NBS) or under prolonged reaction times.[10][11]
-
Hydrolysis: The acetate ester is susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of 4-(bromomethyl)phenol. The rate of hydrolysis is pH-dependent, being catalyzed by both acid and base.[5][6][7][8]
Other potential side reactions include elimination reactions to form a quinone methide-like intermediate, especially in the presence of a strong, non-nucleophilic base, and reactions with certain solvents.
Q3: My reaction is showing multiple spots on TLC, with one suspected to be a dibrominated byproduct. How can I minimize its formation?
A3: To minimize the formation of 4-(dibromomethyl)phenyl acetate, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide - NBS), typically 1.0 to 1.1 equivalents, when synthesizing the reagent itself. Using a large excess of NBS is a common cause of over-bromination.[10]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or another analytical method. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. Lowering the reaction temperature can also help improve selectivity.
-
Use of NBS: N-Bromosuccinimide is often preferred over molecular bromine (Br₂) for benzylic bromination because it provides a low, steady concentration of bromine, which helps to suppress over-bromination and other side reactions like aromatic bromination.[1][2][12]
Q4: I am observing the formation of 4-(bromomethyl)phenol in my reaction mixture. What is the likely cause and how can I prevent it?
A4: The presence of 4-(bromomethyl)phenol indicates hydrolysis of the acetate ester. This is typically caused by:
-
Presence of Water: Ensure all your reagents and solvents are anhydrous.
-
Basic Conditions: If your reaction involves a base, consider using a non-nucleophilic, hindered base to minimize attack at the ester carbonyl. If possible, perform the reaction under neutral or slightly acidic conditions. Phenyl acetate hydrolysis is known to be base-catalyzed.[5][6][7]
-
Purification: During workup, avoid prolonged exposure to aqueous basic solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired alkylated product. | 1. Inactive Reagent: The "this compound" may have degraded due to improper storage (exposure to moisture or light).2. Hydrolysis of the Reagent: The reagent may have hydrolyzed to 4-(bromomethyl)phenol, which is less reactive or unreactive under the desired conditions.3. Poor Nucleophilicity: The nucleophile being used is not strong enough to displace the bromide.4. Steric Hindrance: The nucleophile or substrate is sterically hindered, slowing down the reaction. | 1. Check Reagent Quality: Analyze the starting material by NMR or LC-MS to confirm its purity. Store the reagent in a cool, dark, and dry place.2. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Increase Nucleophilicity: If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol with a stronger base).4. Adjust Reaction Conditions: Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF or DMSO) to facilitate the Sₙ2 reaction. |
| Formation of a significant amount of 4-(dibromomethyl)phenyl acetate byproduct. | Over-bromination during the synthesis of the starting material. | 1. Refine Synthesis Protocol: When preparing "this compound", use a slight excess of N-bromosuccinimide (NBS) and monitor the reaction carefully.[10]2. Purification: The dibrominated impurity can sometimes be removed by careful column chromatography or recrystallization. |
| Presence of 4-(hydroxymethyl)phenyl acetate in the product mixture. | Reaction with residual water or other nucleophilic impurities. | 1. Rigorous Drying: Ensure all glassware, solvents, and reagents are thoroughly dried.2. Use of Scavengers: In some cases, adding a non-nucleophilic base can help scavenge protons and prevent side reactions. |
| Reaction is sluggish or does not go to completion. | 1. Insufficient Temperature: The activation energy for the reaction may not be reached.2. Inappropriate Solvent: The solvent may not be suitable for the reaction type (e.g., using a protic solvent for an Sₙ2 reaction with a charged nucleophile).3. Phase Transfer Issues: If the nucleophile is an inorganic salt, it may not be soluble in the organic solvent. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.2. Solvent Selection: For Sₙ2 reactions, use polar aprotic solvents like DMF, DMSO, or acetonitrile. For Sₙ1-type reactions, polar protic solvents may be suitable.3. Use a Phase Transfer Catalyst: For reactions with insoluble salts, adding a phase transfer catalyst like a quaternary ammonium salt can facilitate the reaction. |
Experimental Protocols
General Protocol for N-Alkylation using "this compound"
This protocol provides a general procedure for the alkylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous DMF, add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. Effect of Na + and K + on the cucurbituril-mediated hydrolysis of a phenyl acetate - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00772J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Preventing the hydrolysis of the acetate group during reactions with "4-(Bromomethyl)phenyl acetate"
Welcome to the technical support center for "4-(Bromomethyl)phenyl acetate." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the acetate group during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acetate group hydrolysis in "this compound"?
A1: The primary cause of hydrolysis of the acetate group in "this compound" is the presence of nucleophiles, particularly hydroxide ions (OH⁻), in the reaction mixture. This is a classic ester hydrolysis reaction, which can be catalyzed by both acids and bases, but is significantly more rapid under basic conditions. The electron-withdrawing nature of the bromomethyl group at the para position makes the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack compared to phenyl acetate.
Q2: Under what conditions is the acetate group most likely to be hydrolyzed?
A2: The acetate group is most susceptible to hydrolysis under the following conditions:
-
High pH (Basic Conditions): Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and even weaker bases like carbonates in aqueous solutions can readily cleave the ester bond.
-
Elevated Temperatures: Increasing the reaction temperature accelerates the rate of hydrolysis.
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Aqueous or Protic Solvents: The presence of water or other protic solvents (e.g., methanol, ethanol) facilitates hydrolysis by acting as a nucleophile or by solvating the charged transition state.
Q3: Can I use "this compound" for reactions in aqueous media?
A3: While not ideal, it is possible to use "this compound" in aqueous media if the conditions are carefully controlled. To minimize hydrolysis, reactions should be conducted at a neutral or slightly acidic pH and at low temperatures. For reactions requiring a base, a biphasic system with a phase-transfer catalyst is a much safer alternative to a single-phase aqueous basic solution.
Q4: What are the signs that the acetate group has been hydrolyzed during my reaction?
A4: Hydrolysis of the acetate group will yield 4-(bromomethyl)phenol. You can detect this side product using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The phenol product will have a different Rf value than the starting material and the desired product. It can often be visualized with specific stains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the phenolic hydroxyl proton and shifts in the aromatic proton signals can indicate hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of a mass peak corresponding to the molecular weight of 4-(bromomethyl)phenol confirms its formation.
Troubleshooting Guide: Preventing Acetate Hydrolysis
This guide provides strategies to minimize or eliminate the unwanted cleavage of the acetate group during reactions with "this compound."
Issue 1: Significant hydrolysis of the acetate group is observed during a nucleophilic substitution reaction.
| Potential Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Use of strong, aqueous bases (e.g., NaOH, KOH). | Switch to a milder, non-nucleophilic base in an anhydrous aprotic solvent. | Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM). Example Protocol (Ether Synthesis): To a solution of your alcohol (1.0 equiv) and "this compound" (1.1 equiv) in anhydrous MeCN, add K₂CO₃ (1.5 equiv). Stir the reaction at room temperature and monitor by TLC. |
| Reaction is run at elevated temperatures. | Conduct the reaction at room temperature or below. | Benzylic bromides are highly reactive, and many nucleophilic substitutions can proceed efficiently at 0 °C to room temperature. If the reaction is sluggish, consider longer reaction times before increasing the temperature. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | Ensure all glassware is oven-dried before use. Use solvents from a freshly opened bottle or a solvent purification system. Dry liquid reagents with appropriate drying agents if necessary. |
Issue 2: Hydrolysis occurs even with mild bases in non-aqueous solvents.
| Potential Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| The nucleophile itself is basic enough to promote hydrolysis. | Use a less basic nucleophile or modify the reaction conditions to favor the desired reaction. | For carboxylate nucleophiles, consider using the corresponding carboxylic acid with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent. |
| Extended reaction times at room temperature. | Employ a phase-transfer catalyst (PTC) to accelerate the reaction, allowing for shorter reaction times and milder conditions. | PTC System: Use a biphasic system (e.g., DCM/water or toluene/water) with a catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). The base (e.g., Na₂CO₃) remains in the aqueous phase, minimizing contact with the ester in the organic phase. Example Protocol (Phenol Alkylation): Dissolve the phenol (1.0 equiv), "this compound" (1.1 equiv), and TBAB (0.1 equiv) in DCM. Add an aqueous solution of Na₂CO₃ (2.0 equiv). Stir vigorously at room temperature. |
Quantitative Data Summary
| Compound | Relative Rate of Base-Catalyzed Hydrolysis (Qualitative) | Influencing Factors |
| Phenyl Acetate | Baseline | Standard reactivity of a phenyl ester. |
| This compound | Faster than Phenyl Acetate | The electron-withdrawing bromomethyl group at the para-position makes the carbonyl carbon more electrophilic and stabilizes the negatively charged transition state of hydrolysis. |
| 4-Nitrophenyl acetate | Significantly Faster than Phenyl Acetate | The strongly electron-withdrawing nitro group significantly increases the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis under Mild, Anhydrous Conditions
Objective: To synthesize an ether from an alcohol and "this compound" while preserving the acetate group.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.1 mmol, 252 mg)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
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Anhydrous Acetonitrile (MeCN), 10 mL
Procedure:
-
Add the alcohol and anhydrous potassium carbonate to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Add "this compound" to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using Phase-Transfer Catalysis
Objective: To synthesize an ester from a carboxylic acid and "this compound" using a phase-transfer catalyst to avoid harsh basic conditions.
Materials:
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Carboxylic Acid (1.0 mmol)
-
This compound (1.1 mmol, 252 mg)
-
Tetrabutylammonium Bromide (TBAB) (0.1 mmol, 32 mg)
-
Potassium Bicarbonate (KHCO₃) (1.5 mmol, 150 mg)
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Dichloromethane (DCM), 10 mL
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Water, 10 mL
Procedure:
-
Dissolve the carboxylic acid and potassium bicarbonate in water in a round-bottom flask.
-
In a separate container, dissolve "this compound" and tetrabutylammonium bromide in dichloromethane.
-
Add the organic solution to the aqueous solution in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC analysis of the organic layer.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for preventing acetate hydrolysis.
Technical Support Center: Purification of Products Derived from 4-(Bromomethyl)phenyl acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products derived from "4-(Bromomethyl)phenyl acetate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my reaction mixture?
A1: Besides unreacted starting materials, common impurities can include byproducts from the hydrolysis of the acetate group, decomposition of the benzyl bromide moiety, or side reactions with your nucleophile. It is also possible to have residual solvents from the reaction.
Q2: My purified product appears to be degrading over time. What are the recommended storage conditions?
A2: Products derived from this compound, particularly if the bromomethyl group is still present, can be sensitive to moisture and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and at low temperatures (-20°C is often recommended).
Q3: I am having trouble visualizing my product on a TLC plate. What visualization techniques are recommended?
A3: Since many derivatives of this compound are aromatic and may contain conjugated systems, they are often UV-active.[1] Therefore, the primary method for visualization is a UV lamp (254 nm), under which they will appear as dark spots on a fluorescent green background.[1] For compounds that are not UV-active, or for additional confirmation, various chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose choice for many organic compounds.[2] Iodine vapor is another simple and often effective method.[1][2]
Q4: Can the acetate group be cleaved during purification?
A4: Yes, the acetate group is a protecting group that can be hydrolyzed under certain conditions.[3] Exposure to acidic or basic conditions, including acidic silica gel during column chromatography or protic solvents, can lead to its removal.[3][4] If the acetate group is intended to remain in the final product, it is crucial to use neutral purification conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products derived from this compound.
Column Chromatography
Issue 1: My compound is streaking or giving broad peaks on the column.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or it could be degrading on the column. Benzyl bromides can be unstable on silica gel.[5]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a neutralising agent like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.[6]
-
Optimize the Solvent System: A suboptimal solvent system can lead to poor separation. Use TLC to find an eluent that gives your product an Rf value between 0.2 and 0.4 for the best separation.[7]
-
Alternative Stationary Phase: If the compound is highly sensitive to silica, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel.[8]
-
Issue 2: I am getting a low recovery of my product from the column.
-
Possible Cause: The compound may be irreversibly adsorbed onto the silica gel or decomposing during the long elution time.
-
Troubleshooting Steps:
-
Check for Decomposition: Run a small-scale stability test by spotting your crude product on a TLC plate with a spot of silica gel and leaving it for some time before eluting. If a new spot appears or the original spot diminishes, decomposition is likely.[9]
-
Increase Eluent Polarity: A gradual increase in the polarity of the mobile phase can help elute strongly retained compounds.
-
Use a Different Purification Technique: If column chromatography consistently gives low yields, consider recrystallization or preparative TLC.
-
Recrystallization
Issue 1: My product is "oiling out" instead of crystallizing.
-
Possible Cause: The solvent may be too good a solvent for your compound even at low temperatures, or the solution is supersaturated too quickly. The presence of impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Change the Solvent System: A mixture of solvents is often effective. Use a solvent in which your compound is soluble when hot and a "non-solvent" in which it is insoluble when cold. Common mixtures include ethyl acetate/hexanes, acetone/water, or dichloromethane/heptane.[10][11]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of an oil.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 2: The obtained crystals are not pure.
-
Possible Cause: The chosen solvent may have also dissolved impurities which then co-precipitated with your product upon cooling.
-
Troubleshooting Steps:
-
Wash the Crystals: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Use a Different Solvent: The solubility profile of your product and impurities may be different in another solvent, allowing for better separation.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
| Polarity of Product | Recommended Starting Solvent System |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 4:1) |
| Moderately Polar | Hexane / Ethyl Acetate (4:1 to 1:1) |
| Polar | Dichloromethane / Methanol (99:1 to 95:5)[6] |
Table 2: Common Solvent Systems for Recrystallization
| Product Characteristics | Recommended Solvent/Mixture |
| General Esters | Ethyl acetate / Hexanes[10] |
| Moderately Polar Solids | Ethanol / Water[11] |
| Aromatic Compounds | Toluene / Heptane |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your product an Rf of ~0.3 and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to see if crystals form. If not, add a non-solvent dropwise at the boiling point until the solution becomes cloudy, then clarify by adding a few drops of the hot solvent.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TLC stains [reachdevices.com]
- 3. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Troubleshooting low yields in nucleophilic substitution of "4-(Bromomethyl)phenyl acetate"
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing low yields in nucleophilic substitution reactions involving 4-(bromomethyl)phenyl acetate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield. What are the common causes?
Low yields are typically traced back to one or more of the following factors:
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide leaving group efficiently. Nucleophilicity is influenced by factors like charge, basicity, polarizability, and the solvent used.[1][2][3]
-
Suboptimal Reaction Conditions: The solvent, temperature, and choice of base can dramatically impact the reaction rate and pathway (SN1 vs. SN2).[1][4] this compound, as a benzylic halide, can undergo both SN1 and SN2 reactions depending on the conditions.[4]
-
Side Reactions: Several competing reactions can consume the starting material or the desired product. The most common include hydrolysis of the acetate ester, elimination reactions (E1/E2), and over-alkylation if the product is also nucleophilic.
-
Degradation of Starting Material: this compound can degrade upon prolonged exposure to light or moisture. It is recommended to use it fresh or store it in a cool, dark, and inert atmosphere.[5]
-
Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, preventing the reaction from proceeding efficiently.
Q2: I suspect a side reaction is occurring. What are the most likely possibilities and how can I identify them?
The primary side reactions to consider are:
-
Ester Hydrolysis: The acetate group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to yield 4-(bromomethyl)phenol. This can be exacerbated by the presence of water in the solvent or reagents.[6][7] You can detect this by-product using techniques like TLC or LC-MS.
-
Solvolysis: If a protic solvent like water or an alcohol is used, it can act as a nucleophile, leading to the formation of 4-(hydroxymethyl)phenyl acetate or 4-((alkoxy)methyl)phenyl acetate, respectively.[4]
-
Elimination (E2/E1): Although less common for benzylic systems without beta-hydrogens on a side chain, the use of a strong, sterically hindered base can promote elimination reactions if the nucleophile is also a strong base.
-
Over-alkylation: When using amine nucleophiles, the resulting secondary or tertiary amine product can be more nucleophilic than the starting amine, leading to further reaction with the starting bromide and the formation of quaternary ammonium salts.[8][9]
To mitigate these, consider using an anhydrous solvent, a non-nucleophilic base if only basic conditions are needed, and controlling the stoichiometry carefully. For amine alkylations, using a large excess of the starting amine can help minimize over-alkylation.[8]
Q3: How do I choose the optimal solvent and base for my reaction?
The choice depends heavily on the intended mechanism (SN1 or SN2) and the nature of your nucleophile.
-
For SN2 Reactions (favored by strong, anionic nucleophiles): A polar aprotic solvent such as Acetone, DMF, or Acetonitrile (MeCN) is ideal. These solvents solvate the counter-ion but not the nucleophile, enhancing its reactivity.[1][2] A mild inorganic base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic organic base may be used to deprotonate protic nucleophiles (e.g., alcohols, thiols).
-
For SN1 Reactions (favored by weak, neutral nucleophiles and stable carbocations): A polar protic solvent like water, ethanol, or methanol is preferred as it can stabilize the benzylic carbocation intermediate.[1] The benzylic carbocation formed from this compound is stabilized by resonance.
Q4: My nucleophile is a primary/secondary amine. How can I prevent the formation of multiple products?
Over-alkylation is a common issue with amine nucleophiles.[8] To favor the formation of the desired mono-alkylated product, you can:
-
Use a Large Excess of the Amine: By using 2-5 equivalents of the starting amine, you increase the probability that the this compound will react with the intended starting material rather than the more nucleophilic product.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Use the Gabriel Synthesis: For preparing primary amines, the Gabriel synthesis, which uses phthalimide as an ammonia surrogate, is an excellent method to avoid over-alkylation.[10]
Q5: What is the ideal temperature for this reaction?
It is best to start the reaction at room temperature and monitor its progress via TLC or LC-MS.[11] If the reaction is slow, the temperature can be gently increased in increments (e.g., to 40-60 °C).[11] Excessively high temperatures can lead to product decomposition or an increase in unwanted side reactions.
Data and Reaction Parameters
Table 1: Solvent Selection Guide for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Favored Mechanism | Notes |
| Water (H₂O) | Polar Protic | 80.1 | SN1 | Can act as a nucleophile (solvolysis) and promote ester hydrolysis.[12] |
| Methanol (MeOH) | Polar Protic | 32.7 | SN1 / SN2 | Can act as a nucleophile. |
| Ethanol (EtOH) | Polar Protic | 24.5 | SN1 / SN2 | Can act as a nucleophile. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | SN2 | High boiling point, good for less reactive substrates requiring heat. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | SN2 | Common choice, easy to remove under vacuum. |
| Acetone | Polar Aprotic | 20.7 | SN2 | Good for reactions with halide nucleophiles (Finkelstein reaction). |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | SN2 | Less polar, but a good solvent for many organic reagents. |
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Degraded starting material. 2. Temperature is too low. 3. Insufficiently strong base (if required). | 1. Use a fresh bottle of this compound. 2. Increase temperature incrementally to 40-80 °C. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[11] |
| Low Conversion | 1. Reaction time is too short. 2. Poor solubility of reagents. 3. Steric hindrance. | 1. Increase reaction time and continue monitoring. 2. Screen alternative solvents (e.g., switch from MeCN to DMF). 3. Increase temperature; consider a less hindered base. |
| Multiple Products | 1. Over-alkylation of nucleophile (e.g., amines). 2. Hydrolysis of the acetate ester. 3. Solvolysis by a protic solvent. | 1. Use a large excess of the nucleophile; add alkylating agent slowly.[11] 2. Use anhydrous solvent and reagents; use a non-nucleophilic base. 3. Switch to a polar aprotic solvent. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is unstable under the reaction conditions (e.g., strong base). | 1. Reduce the reaction temperature. 2. Use a milder base; perform workup promptly after completion.[11] |
Visualized Workflows and Pathways
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. This compound | 52727-95-4 [sigmaaldrich.com]
- 6. alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Large Hammett's rho constant and participation of histidine-acylated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. benchchem.com [benchchem.com]
- 12. EP0091011A2 - Process for the preparation of phenyl ethers - Google Patents [patents.google.com]
Stability of "4-(Bromomethyl)phenyl acetate" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "4-(Bromomethyl)phenyl acetate" under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of "this compound" at neutral pH?
A1: "this compound" possesses two functional groups susceptible to hydrolysis: an acetate ester and a benzylic bromide. At neutral pH, the hydrolysis of the ester group is generally slow. However, the benzylic bromide moiety is reactive and can undergo slow solvolysis (reaction with the solvent, e.g., water) to form 4-(hydroxymethyl)phenyl acetate. Therefore, prolonged storage in aqueous solutions, even at neutral pH, is not recommended. For long-term storage, it is best to keep the compound in a solid, dry state, protected from moisture and light, at a low temperature (e.g., -20°C).
Q2: How does "this compound" behave under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the acetate ester to yield 4-(bromomethyl)phenol and acetic acid. The bromomethyl group is relatively stable against acid-catalyzed hydrolysis. The rate of ester hydrolysis is dependent on the acid concentration (pH) and temperature.
Q3: What is the expected stability of "this compound" under basic conditions?
A3: The compound is highly unstable under basic conditions. Two principal degradation reactions occur simultaneously:
-
Base-catalyzed hydrolysis of the ester: The acetate group is rapidly cleaved by hydroxide ions to form 4-(bromomethyl)phenoxide and acetate.
-
Nucleophilic substitution of the bromide: The benzylic bromide is susceptible to attack by hydroxide ions (a nucleophile), leading to the formation of 4-(hydroxymethyl)phenyl acetate.
These reactions can proceed further, leading to a mixture of degradation products, including 4-hydroxybenzyl alcohol. Due to this high reactivity, exposure to basic conditions should be strictly avoided if the integrity of the molecule is desired.
Q4: What are the potential degradation products I should look for?
A4: Depending on the conditions, you can expect to see the following degradation products:
-
Acidic Hydrolysis: 4-(bromomethyl)phenol, Acetic acid.
-
Basic Hydrolysis/Substitution: 4-(bromomethyl)phenoxide, 4-(hydroxymethyl)phenyl acetate, 4-hydroxybenzyl alcohol, Acetate.
-
Neutral/Solvolysis: 4-(hydroxymethyl)phenyl acetate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of starting material in a reaction mixture (non-aqueous, neutral conditions). | The compound may be reacting with nucleophilic reagents in your mixture. The bromomethyl group is a good electrophile. | Analyze your reaction components for potential nucleophiles. If possible, protect the bromomethyl group or choose alternative reagents. |
| Formation of multiple unexpected products during a reaction in a protic solvent. | Solvolysis of the bromomethyl group may be occurring, in addition to your intended reaction. | Switch to an aprotic solvent if your reaction chemistry allows. Minimize reaction time and temperature. |
| Low yield in a reaction where "this compound" is a starting material under basic conditions. | The compound is rapidly degrading under basic conditions. | Avoid strong bases. If a base is necessary, use a non-nucleophilic, hindered base and low temperatures. Consider protecting the ester or using an alternative synthetic route. |
| Difficulty in purifying the product due to the presence of polar impurities. | These are likely hydrolysis products such as 4-(hydroxymethyl)phenyl acetate or 4-hydroxybenzyl alcohol. | Use appropriate chromatographic techniques (e.g., silica gel chromatography with a suitable solvent gradient) to separate your product from these polar impurities. Ensure all solvents and reagents used in the workup are neutral and dry. |
Quantitative Data Summary
The following table provides estimated degradation half-lives for the functional groups of "this compound" under different pH conditions at 25°C. These values are based on data for analogous compounds (phenyl acetate and benzyl halides) and should be considered as approximations.
| pH | Functional Group | Predominant Reaction | Estimated Half-life (t½) |
| 2 | Acetate Ester | Acid-catalyzed hydrolysis | Days to Weeks |
| Bromomethyl | Stable | > Months | |
| 7 | Acetate Ester | Neutral hydrolysis | Weeks to Months |
| Bromomethyl | Solvolysis | Days to Weeks | |
| 10 | Acetate Ester | Base-catalyzed hydrolysis | Minutes to Hours |
| Bromomethyl | Nucleophilic substitution | Minutes to Hours |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of "this compound".
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for acidic conditions or a neutral buffer for neutral/basic studies). A typical gradient could be 30-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Prepare a stock solution of "this compound" in acetonitrile (e.g., 1 mg/mL).
-
For each condition (acidic, basic, neutral), dilute the stock solution into the respective aqueous buffer (e.g., 0.1 M HCl for acidic, phosphate buffer pH 7.4 for neutral, 0.01 M NaOH for basic) to a final concentration of ~50 µg/mL.
3. Procedure:
-
Inject a sample of the freshly prepared solution (t=0) to obtain an initial chromatogram.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize if necessary (for acidic and basic samples), and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Protocol 2: Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for observing the real-time degradation of the compound.
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve a known amount of "this compound" in a deuterated solvent (e.g., acetonitrile-d3 or DMSO-d6).
-
Prepare a solution of the acid or base in D₂O.
3. Procedure:
-
Acquire a ¹H NMR spectrum of the starting material in the deuterated organic solvent.
-
Add a small amount of the D₂O solution containing the acid or base to the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular intervals.
-
Monitor the disappearance of the signals corresponding to the starting material (e.g., the singlet for the CH₂Br protons and the singlet for the acetate methyl protons) and the appearance of new signals for the degradation products.
-
Integrate the relevant peaks to determine the relative concentrations of the starting material and products over time.
Visualizations
Degradation Pathways
Caption: Degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Study
Caption: Workflow for assessing stability using HPLC.
How to avoid elimination reactions with "4-(Bromomethyl)phenyl acetate"
Welcome to the technical support center for "4-(Bromomethyl)phenyl acetate". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding elimination reactions and optimizing substitution pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is producing a significant amount of an insoluble, likely polymeric, byproduct. What is happening and how can I prevent it?
A1: The formation of polymeric material is a common issue arising from the high reactivity of the benzylic bromide. This can occur through self-condensation or reaction with trace impurities. The likely cause is an elimination reaction followed by polymerization of the resulting reactive intermediate. Several factors can promote this unwanted side reaction:
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High Temperatures: Elimination reactions are entropically favored and their rates increase significantly with temperature.[1][2]
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Strong Bases: The use of strong or sterically hindered bases will preferentially abstract a proton from the benzylic position, initiating elimination.[3][4]
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Inappropriate Solvent Choice: Polar protic solvents can sometimes favor elimination by solvating the nucleophile, thereby reducing its nucleophilicity relative to its basicity.[5][6]
Troubleshooting Steps:
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Lower the Reaction Temperature: Substitution reactions generally have a lower activation energy than elimination reactions.[1][2] Running the reaction at a lower temperature (e.g., 0 °C or even sub-zero temperatures) can significantly favor the desired substitution pathway.
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Select a Non-Basic Nucleophile: Employ a strong nucleophile that is a weak base. Good candidates include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).
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Choose an Appropriate Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7] These solvents will solvate the counter-ion of the nucleophile, increasing its nucleophilicity without promoting elimination.[6]
Q2: I am attempting a substitution reaction with an alkoxide nucleophile and observing a mixture of substitution and elimination products. How can I improve the yield of the substitution product?
A2: Alkoxides are strong bases, which makes them prone to inducing E2 elimination reactions.[4] To favor the desired SN2 substitution product, consider the following modifications to your protocol:
-
Use a Less Hindered Alkoxide: If possible, use a less sterically bulky alkoxide. For example, methoxide is less likely to cause elimination than tert-butoxide.[4]
-
Control the Temperature: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
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Employ a Polar Aprotic Solvent: As mentioned previously, polar aprotic solvents enhance nucleophilicity and are the preferred choice.[7]
Q3: Can I use a weaker nucleophile to avoid elimination, and what are the trade-offs?
A3: Yes, using a weaker, less basic nucleophile is an excellent strategy to minimize elimination.[3] However, the trade-off is a significantly slower reaction rate. This compound is a benzylic bromide, which can stabilize a carbocation, making it susceptible to SN1 reactions with weak nucleophiles.[8][9]
Considerations for Weak Nucleophiles:
-
Reaction Time: Be prepared for longer reaction times. Monitor the reaction progress by a suitable technique like TLC or LC-MS.
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Solvent: For SN1-type reactions with weak nucleophiles, a polar protic solvent may be necessary to facilitate the formation of the carbocation intermediate.[8] However, this must be balanced against the potential for E1 elimination, which is also favored by these conditions, especially at elevated temperatures.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected major reaction pathway for this compound under various conditions.
| Factor | Condition Favoring Substitution (SN2) | Condition Favoring Elimination (E2) | Reference |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., >50 °C) | [1][2][4] |
| Nucleophile/Base | Strong, non-basic nucleophile (e.g., CN⁻, N₃⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) | [3][4] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetonitrile) | Often favored by strong bases in various solvents; protic solvents can reduce nucleophilicity | [5][6][7] |
| Substrate | Primary benzylic (as is the case here) | Tertiary substrates strongly favor elimination | [3][10] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Non-Basic Nucleophile (e.g., Sodium Azide)
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Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF). In a separate flask, dissolve sodium azide (1.2 equivalents) in a minimal amount of DMF.
-
Reaction Setup: Place the solution of this compound in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the flask to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add the sodium azide solution to the stirred solution of the substrate over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Workflow for troubleshooting and optimizing reactions to favor substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. quora.com [quora.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 9. iiste.org [iiste.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity of Reactions with Bifunctional "4-(Bromomethyl)phenyl acetate" Analogues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective functionalization of bifunctional "4-(Bromomethyl)phenyl acetate" and its analogues.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and functionalization of "this compound" analogues, particularly in reactions involving nucleophiles like phenols.
Issue 1: Poor Regioselectivity - Mixture of O-alkylation and C-alkylation Products
-
Symptom: You are reacting a phenolic compound with a "this compound" analogue and obtaining a mixture of the desired O-alkylated ether and the undesired C-alkylated phenol.
-
Cause: Phenolate anions, formed by the deprotonation of phenols, are ambident nucleophiles. This means they have two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). The reaction conditions determine which site is preferentially attacked.
-
Solutions:
-
Solvent Selection: The choice of solvent is a primary factor in controlling the regioselectivity between O- and C-alkylation.[1]
-
For O-alkylation (Kinetic Product): Use polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone. In these solvents, the oxygen anion of the phenolate is poorly solvated and thus more reactive, favoring a rapid SN2 reaction at the oxygen.[1]
-
For C-alkylation (Thermodynamic Product): Use protic solvents like water or ethanol. These solvents solvate the phenolate oxygen through hydrogen bonding, which shields it and reduces its reactivity. This allows the less reactive carbon nucleophile of the ring to attack the electrophile.
-
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product (O-alkylation) over the thermodynamic product (C-alkylation).
-
Counter-ion: The nature of the cation in the phenolate salt can influence the O/C alkylation ratio. Larger, "softer" counter-ions can sometimes favor C-alkylation.
-
Protecting Groups: If direct alkylation proves unselective, consider protecting the phenolic hydroxyl group. This allows for selective reaction at another site, after which the protecting group can be removed.
-
Issue 2: Low Reaction Yield
-
Symptom: The overall yield of your desired product is low, even if the regioselectivity is acceptable.
-
Cause: Low yields can result from several factors, including side reactions and incomplete reactions.
-
Solutions:
-
Elimination Side Reactions: The alkoxide/phenoxide, being a strong base, can promote E2 elimination reactions, especially with secondary or tertiary alkyl halides. Since "this compound" is a primary benzylic halide, this is less of a concern but can still occur under harsh conditions. Using milder bases and lower temperatures can mitigate this.
-
Incomplete Deprotonation: Ensure the complete deprotonation of the phenol to form the more nucleophilic phenoxide. Use a sufficiently strong base (e.g., NaH, K₂CO₃) in an appropriate stoichiometric amount.
-
Steric Hindrance: Significant steric bulk on either the phenoxide or the electrophile can hinder the SN2 reaction. If possible, choose a synthetic route that minimizes steric hindrance at the reaction center.[2]
-
Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can lead to undesired side reactions.
-
Issue 3: Inconsistent Results
-
Symptom: You are observing significant batch-to-batch variation in the regioselectivity and/or yield of your reaction.
-
Cause: Inconsistent reaction conditions are the most likely culprit.
-
Solutions:
-
Strict Control of Reaction Parameters: Maintain consistent control over temperature, reaction time, and stirring rate.
-
Inert Atmosphere: Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Reagent Quality: Use reagents from the same batch or ensure consistent purity across batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the alkylation of phenols?
A1: The regioselectivity is primarily a competition between O-alkylation (attack at the oxygen of the phenoxide) and C-alkylation (attack at the electron-rich ortho or para carbons of the aromatic ring). This is influenced by factors that affect the accessibility and reactivity of these two nucleophilic sites.
Q2: How do I choose the best base for my Williamson ether synthesis with a phenol?
A2: For the synthesis of aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[3] For complete and rapid deprotonation of less acidic phenols, stronger bases like sodium hydride (NaH) in an aprotic solvent can be employed.[2][3]
Q3: Can I use "this compound" to prepare diaryl ethers?
A3: "this compound" is a benzylic halide, not an aryl halide. Therefore, it is used to prepare benzyl aryl ethers via reactions like the Williamson ether synthesis.[3] The direct synthesis of diaryl ethers from unactivated aryl halides via the Williamson synthesis is generally not feasible due to the low reactivity of the sp²-hybridized carbon of the aryl halide towards SN2 reactions.
Q4: What is the role of a phase transfer catalyst in these reactions?
A4: A phase transfer catalyst, such as a quaternary ammonium salt, can be used to facilitate the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile. It helps to transport the nucleophile into the organic phase where the reaction occurs, often leading to faster reaction rates and milder conditions.
Q5: How can protecting groups help improve regioselectivity?
A5: Protecting groups temporarily block a reactive functional group, preventing it from reacting while another part of the molecule is being modified.[4] For a bifunctional molecule, you can protect one functional group (e.g., the phenolic hydroxyl) to force the reaction to occur at the other site (e.g., the bromomethyl group). The protecting group is then removed in a subsequent step. This is a powerful strategy for achieving high regioselectivity in complex molecules.[4]
Data Presentation
Table 1: Influence of Solvent on the Regioselectivity of Phenol Alkylation
| Solvent Type | Example Solvents | Predominant Product | Rationale |
| Polar Aprotic | DMF, Acetonitrile, Acetone | O-Alkylation | Poorly solvates the oxygen anion, making it more nucleophilic.[1] |
| Protic | Water, Ethanol | C-Alkylation | Solvates the oxygen anion via hydrogen bonding, shielding it and favoring attack by the ring carbons. |
Table 2: General Troubleshooting for Williamson Ether Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | E2 Elimination | Use a primary alkyl halide; lower the reaction temperature. |
| Steric Hindrance | Choose the synthetic route with the less sterically hindered components.[2] | |
| Incomplete Deprotonation | Use a stronger base or ensure stoichiometric amounts. | |
| Mixture of Products | Competing O- vs. C-Alkylation | Optimize solvent and temperature as per Table 1. |
| No Reaction | Poor Leaving Group | Convert the alcohol to a better leaving group (e.g., tosylate). |
| Inactive Nucleophile | Ensure complete deprotonation of the alcohol to the more reactive alkoxide. |
Experimental Protocols
Representative Protocol: O-Alkylation of 4-Methoxyphenol with this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a phenol with a benzylic bromide, favoring the formation of the ether product.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.
-
Addition of Electrophile: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure O-alkylated product.
-
Mandatory Visualization
Caption: A logical workflow for optimizing the regioselectivity of reactions.
Caption: Factors influencing O- versus C-alkylation pathways.
References
Challenges in the cleavage of the acetate protecting group from 4-(hydroxymethyl)phenyl derivatives
Welcome to the technical support center for challenges in the cleavage of the acetate protecting group from 4-(hydroxymethyl)phenyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving an acetate protecting group from a 4-(hydroxymethyl)phenyl derivative?
A1: The most common methods for deacetylating 4-(hydroxymethyl)phenyl derivatives involve hydrolysis under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is typically performed with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3) in a protic solvent like methanol or ethanol.[1] Acid-catalyzed hydrolysis is usually carried out with dilute mineral acids (e.g., HCl, H2SO4) in water or a mixture of water and an organic solvent.[2]
Q2: Why is my deacetylation reaction incomplete?
A2: Incomplete deacetylation can stem from several factors:
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Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Inadequate reagent concentration: The concentration of the acid or base may be too low to effectively catalyze the hydrolysis.
-
Steric hindrance: The substitution pattern on the phenyl ring or the nature of the overall molecule can sterically hinder the approach of the nucleophile (e.g., hydroxide ion) to the ester carbonyl.
-
Poor solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting the access of the reagent.
-
Deactivated catalyst (for catalytic methods): If using a catalytic method, the catalyst may have lost its activity.
Q3: I am observing side reactions during the deprotection. What are the likely side products and how can I avoid them?
A3: Common side reactions during the deprotection of 4-(acetoxymethyl)phenyl derivatives include:
-
Elimination: Under strongly basic conditions, elimination of the hydroxymethyl group to form a quinone methide intermediate can occur, which can then polymerize or react with other nucleophiles present.
-
Re-acetylation: If the reaction is not properly quenched, the liberated acetate can potentially re-acetylate the starting material or product, especially under acidic conditions.
-
Degradation of sensitive functional groups: The harsh conditions of strong acid or base can affect other sensitive functional groups in the molecule. To mitigate side reactions, it is advisable to use milder conditions, such as using a weaker base (e.g., K2CO3 instead of NaOH) or performing the reaction at a lower temperature.
Q4: Can I selectively cleave the benzylic acetate in the presence of a phenolic acetate?
A4: Achieving high selectivity between a benzylic acetate and a phenolic acetate can be challenging as their reactivities towards hydrolysis are often similar. However, enzymatic methods using lipases can sometimes offer high selectivity for the deacetylation of phenolic acetates over other acetates.[3] For non-enzymatic methods, carefully controlled conditions with a mild base at low temperatures may provide some degree of selectivity, but this is highly substrate-dependent and requires careful optimization.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
This is one of the most frequently encountered problems. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A flowchart for troubleshooting incomplete deprotection.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh, high-quality base or acid. Titrate to confirm concentration if necessary. | Degraded reagents will have lower activity, leading to incomplete conversion. |
| Reaction Time | Extend the reaction time and monitor by TLC or LC-MS. | Some deprotections, especially on sterically hindered substrates, can be slow. |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures increase the reaction rate, but may also promote side reactions. |
| Solvent | If solubility is an issue, consider a co-solvent system (e.g., THF/methanol, dioxane/water). | Ensuring the substrate is fully dissolved is crucial for the reaction to proceed efficiently. |
| Base/Acid | For basic hydrolysis, consider switching from K2CO3 to a stronger base like LiOH or NaOH. For acidic hydrolysis, a higher concentration of acid may be required. | A stronger reagent can overcome higher activation energy barriers. |
Issue 2: Formation of Side Products
The formation of impurities can complicate purification and reduce the yield of the desired product.
Logical Relationship of Side Product Formation and Mitigation
Caption: Mitigation strategies for side product formation.
Recommended Actions:
| Side Product | Potential Cause | Suggested Solution |
| Polymeric material | Formation of quinone methide intermediate under strong basic conditions. | Use a milder base such as potassium carbonate in methanol. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Multiple spots on TLC | Degradation of other sensitive functional groups in the molecule. | Use milder reaction conditions. If possible, choose a protecting group strategy that is orthogonal to other functionalities present. |
| Starting material reappears after workup | Re-acetylation after incomplete reaction or during workup. | Ensure the reaction goes to completion. Use a proper aqueous workup to remove all acetate ions. |
Experimental Protocols
Protocol 1: Basic Hydrolysis using Potassium Carbonate
This is a mild and generally effective method for the deprotection of benzylic acetates.
Experimental Workflow for Basic Hydrolysis
Caption: A step-by-step workflow for basic hydrolysis.
Materials:
-
4-(Acetoxymethyl)phenyl derivative
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 4-(acetoxymethyl)phenyl derivative (1.0 eq) in methanol (0.1-0.2 M).
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, add water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative to basic hydrolysis, particularly for substrates that are sensitive to strong bases.
Materials:
-
4-(Acetoxymethyl)phenyl derivative
-
Hydrochloric acid (HCl, e.g., 1-2 M aqueous solution) or Sulfuric acid (H2SO4, dilute)
-
Tetrahydrofuran (THF) or Dioxane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 4-(acetoxymethyl)phenyl derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the aqueous acid solution (e.g., 1 M HCl, 1.0-2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat if necessary (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography as needed.
Quantitative Data Summary (General Guidance)
The optimal conditions are highly substrate-dependent. The following table provides a general starting point for optimization.
| Method | Reagent | Equivalents | Solvent | Temp (°C) | Typical Time | Yield (%) | Notes |
| Basic Hydrolysis | K2CO3 | 2.0 - 5.0 | MeOH, EtOH | 0 - 40 | 1 - 12 h | 70 - 95 | Mild conditions, suitable for many functional groups. |
| Basic Hydrolysis | LiOH or NaOH | 1.1 - 2.0 | THF/H2O, MeOH | 0 - 25 | 0.5 - 4 h | 80 - 98 | Stronger base, faster reaction, but may cause side reactions. |
| Acidic Hydrolysis | HCl or H2SO4 | 1.0 - 3.0 (cat. to stoich.) | Dioxane/H2O, THF/H2O | 25 - 60 | 2 - 24 h | 60 - 90 | Useful for base-sensitive substrates. |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. The optimal reaction conditions for the cleavage of the acetate protecting group from a specific 4-(hydroxymethyl)phenyl derivative may vary and require experimental optimization. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Scale-Up of Reactions Involving 4-(Bromomethyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions involving 4-(Bromomethyl)phenyl acetate. The information is intended to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a lachrymator and corrosive material.[1] On a larger scale, the potential for exposure and the severity of incidents are significantly increased. Key safety considerations include:
-
Inhalation and Contact: It is harmful if inhaled or in contact with skin, causing severe skin burns and eye damage.[1] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection, is mandatory.
-
Material Compatibility: Avoid contact with strong oxidizing agents, moisture, and incompatible materials such as aluminum or galvanized containers.[1]
Q2: What are the common challenges encountered when scaling up nucleophilic substitution reactions with this compound?
A2: Scaling up nucleophilic substitution reactions with this compound, a reactive benzylic bromide, presents several challenges:
-
Exothermicity and Heat Management: These reactions are often exothermic. What is easily managed in a lab flask can lead to a dangerous temperature runaway in a large reactor. Proper reactor design with adequate cooling capacity and controlled addition of reagents is crucial.
-
Mixing and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and side products. The efficiency of mass transfer becomes more critical at scale, especially in heterogeneous reaction mixtures.
-
Side Reactions: The formation of impurities, such as elimination products or diarylmethane byproducts from Friedel-Crafts type reactions, can become more pronounced at a larger scale if temperature and concentration are not well-controlled.
-
Solvent Selection and Work-up: Solvents that are convenient at the lab scale may not be suitable for large-scale operations due to safety, environmental, or cost reasons. The work-up procedure, including quenching, extraction, and phase separation, can also be more complex and time-consuming at scale.
Q3: How can I control the formation of impurities during the scale-up of alkylation reactions using this compound?
A3: Controlling impurity formation is a critical aspect of scaling up. Here are some strategies:
-
Temperature Control: Maintain a consistent and controlled temperature profile throughout the reaction. Even small deviations can significantly impact the rate of side reactions.
-
Controlled Addition: Add the limiting reagent at a controlled rate to maintain a low instantaneous concentration, which can help to minimize the formation of byproducts from reactions of higher order.
-
Efficient Mixing: Ensure the reactor is equipped with an appropriate agitation system to provide good mixing and prevent localized concentration and temperature gradients.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction pathway. For example, a bulky, non-nucleophilic base might be preferred to minimize elimination side reactions. The solvent polarity can also affect the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature while monitoring for impurity formation. |
| Degradation of Starting Material or Product: The reaction temperature may be too high, or the reaction mixture may be unstable under the current conditions. | Perform a thermal stability study of the starting material and product under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration. | |
| Poor Solubility: One or more reactants may not be fully dissolved, limiting the reaction rate. | Choose a solvent system where all reactants are sufficiently soluble. For scale-up, consider mixed solvent systems, but be mindful of potential separation challenges during work-up. | |
| High Levels of Impurities | Over-alkylation/Di-substitution: The nucleophile reacts with the product. | Use a stoichiometric excess of the nucleophile or control the addition of this compound to maintain its low concentration in the reaction mixture. |
| Elimination Side Products (Styrene Derivatives): This can be promoted by strong, non-hindered bases and high temperatures. | Use a milder or sterically hindered base. Optimize the reaction temperature to favor substitution over elimination. | |
| Hydrolysis of the Acetate Group: Presence of water and acidic or basic conditions can lead to the hydrolysis of the ester. | Ensure all reagents and solvents are anhydrous. If an aqueous work-up is necessary, perform it at a low temperature and quickly neutralize the mixture. | |
| Difficult Work-up or Isolation | Emulsion Formation during Extraction: Common when scaling up extractions, especially with basic aqueous phases. | Add brine to the aqueous layer to break the emulsion. Consider using a different solvent system or a centrifugation step if the problem persists. |
| Product Oiling Out during Crystallization: The product separates as a liquid instead of a solid. | Ensure the solvent system for crystallization is appropriate. Seeding the solution with a small amount of pure product can induce crystallization. A solvent/anti-solvent crystallization method may be more effective. | |
| Color Formation in the Product | Oxidation or Side Reactions: Phenolic impurities or oxidation of the product can lead to discoloration. | Purge the reactor with an inert gas (e.g., nitrogen, argon) to minimize oxidation. Consider treating the crude product with activated carbon or performing a recrystallization to remove colored impurities. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (O-Alkylation of a Phenol) at Scale
This protocol provides a general guideline for the O-alkylation of a phenol with this compound. Note: This is a generalized procedure and must be optimized for each specific substrate and scale.
-
Reactor Setup:
-
Use a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Ensure the reactor's cooling system is operational and capable of handling the potential exotherm.
-
-
Reagent Charging:
-
Charge the reactor with the phenol, a suitable solvent (e.g., acetonitrile, acetone, or DMF, depending on solubility and reaction temperature), and a base (e.g., potassium carbonate, cesium carbonate).
-
Purge the reactor with nitrogen or argon.
-
Begin agitation and heat or cool the mixture to the desired reaction temperature.
-
-
Addition of this compound:
-
Dissolve the this compound in a suitable solvent.
-
Add the this compound solution to the reactor via an addition funnel or a syringe pump at a controlled rate.
-
Monitor the internal temperature closely. Adjust the addition rate to maintain the desired temperature range.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
Continue stirring at the set temperature until the reaction is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
If necessary, perform an aqueous wash to remove any remaining salts and base. Use caution to avoid hydrolysis of the acetate group.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or column chromatography. For large-scale operations, crystallization is generally preferred.
-
Quantitative Data from a Related Synthesis
While specific scale-up data for reactions with this compound is not publicly available, a patent for the synthesis of a related compound, p-bromomethylphenylacetic acid, highlights the impact of solvent choice on yield and purity, which is a key consideration in scale-up.[3]
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Chlorobenzene | 90-110 | 8 | 91.9 | 99.2 |
| Dichlorobenzene | 90-115 | 5 | 88.1 | 98.3 |
Data adapted from a patent describing the synthesis of a structurally related benzylic bromide.[3]
Visualizations
Experimental Workflow for Scaled-Up Nucleophilic Substitution
Caption: A typical workflow for the scale-up of a nucleophilic substitution reaction.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. 52727-95-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]
Validation & Comparative
Protecting the Vulnerable: A Comparative Guide to Benzylating Agents for Phenol Protection, Featuring 4-(Bromomethyl)phenyl acetate
For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. The hydroxyl group of phenols, a common moiety in biologically active molecules, often requires temporary masking to prevent unwanted side reactions. Benzyl ethers are a popular choice for this purpose due to their stability under a wide range of reaction conditions and their relatively straightforward removal. This guide provides a comparative overview of common benzylating agents for phenol protection, with a special focus on the potential utility of 4-(Bromomethyl)phenyl acetate against established reagents like benzyl bromide and benzyl tosylate.
This comparison aims to be an objective resource, presenting available experimental data and outlining detailed methodologies. Where direct comparative data is unavailable in the literature, we provide a theoretical comparison based on chemical principles to guide your selection of the most suitable reagent for your specific synthetic needs.
The Contenders: An Overview of Benzylating Agents
The ideal benzylating agent should be readily available, react under mild conditions with high yields, and the resulting protecting group should be cleavable without affecting other sensitive functionalities in the molecule.
-
Benzyl Bromide (BnBr): A widely used and commercially available reagent for benzylation. It is known for its high reactivity but can be lachrymatory and requires basic conditions, which may not be suitable for all substrates.
-
Benzyl Tosylate (BnOTs): An alternative to benzyl halides, often prepared from benzyl alcohol and p-toluenesulfonyl chloride. It is also a reactive benzylating agent used in Williamson ether synthesis.
-
This compound: This reagent offers an interesting structural variation. The presence of the acetate group on the phenyl ring may influence its reactivity and the properties of the resulting protected phenol. While less documented in direct comparative studies for phenol protection, its potential advantages and disadvantages warrant consideration.
Performance Under the Microscope: A Data-Driven Comparison
Due to a lack of direct comparative studies in the literature featuring this compound for phenol protection, the following table summarizes typical experimental data for the more established benzylating agents, benzyl bromide and benzyl tosylate. A projected performance for this compound is included based on general chemical principles, with the understanding that these are estimations and would require experimental validation.
| Benzylating Agent | Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 4 | >95 | General Protocol |
| Benzyl Bromide | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 2 | 92 | General Protocol |
| Benzyl Tosylate | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 8 | 85-90 | Benchchem |
| Benzyl Tosylate | 2-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 12 | 80-88 | Benchchem |
| This compound | Phenol (Projected) | K₂CO₃ | Acetone/DMF | RT - 80 | 4 - 16 | Good to Excellent (Est.) | N/A |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The projected data for this compound is an educated estimation and requires experimental verification.
In the Lab: Detailed Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results. Below are representative procedures for phenol protection using established benzylating agents, alongside a proposed protocol for this compound based on standard Williamson ether synthesis.
Protocol 1: Benzylation of Phenol using Benzyl Bromide
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone (or DMF for less reactive phenols)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Benzylation of a Substituted Phenol using Benzyl Tosylate
Materials:
-
Substituted phenol (1.0 eq)
-
Benzyl tosylate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add benzyl tosylate to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Proposed Protocol 3: Benzylation of Phenol using this compound
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol in acetone or DMF.
-
Add potassium carbonate to the solution and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound in the same solvent to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General mechanism for phenol benzylation.
Caption: Experimental workflow for phenol protection.
References
A Comparative Analysis of the Reactivity of 4-(Bromomethyl)phenyl acetate and 4-(Chloromethyl)phenyl acetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key synthetic intermediates: 4-(Bromomethyl)phenyl acetate and 4-(Chloromethyl)phenyl acetate. Both compounds are valuable reagents in organic synthesis and drug development, serving as electrophilic building blocks for the introduction of a p-acetoxybenzyl moiety. Understanding their relative reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
Introduction to Reactivity
The primary locus of reactivity for both this compound and 4-(Chloromethyl)phenyl acetate is the benzylic halide group. Benzylic halides are known to be highly reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent phenyl ring, whether the reaction proceeds through an S\N1 or S\N2 mechanism.[1] For these primary benzylic halides, the S\N2 pathway is typically favored. The key difference between the two compounds lies in the nature of the halogen atom—bromine versus chlorine—which acts as the leaving group during a nucleophilic substitution reaction.
The Decisive Role of the Leaving Group
In a nucleophilic substitution reaction, the rate is significantly influenced by the ability of the leaving group to depart from the carbon atom. An ideal leaving group is a species that is stable on its own. Generally, good leaving groups are weak bases.[2]
When comparing the halogens, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4] This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is more stable in solution, making it a better leaving group.[5][6]
Therefore, This compound is inherently more reactive than 4-(Chloromethyl)phenyl acetate in nucleophilic substitution reactions. This higher reactivity translates to faster reaction rates and often allows for milder reaction conditions.
Quantitative Reactivity Data
To illustrate the difference in reactivity, the following table summarizes hypothetical experimental data for a comparative nucleophilic substitution reaction with sodium azide.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Sodium Azide (NaN₃) | Acetone | 25 | 2 | 95 |
| 4-(Chloromethyl)phenyl acetate | Sodium Azide (NaN₃) | Acetone | 25 | 8 | 88 |
This data is illustrative and intended to reflect the expected relative reactivity.
As the data indicates, the bromo derivative reacts significantly faster and provides a higher yield under identical conditions, which is consistent with the superior leaving group ability of bromide.
Experimental Protocols
A generalized protocol for a nucleophilic substitution reaction is provided below. This procedure can be adapted for either substrate, though reaction times and temperatures may need to be adjusted.
General Procedure for Nucleophilic Substitution with Sodium Azide
Objective: To synthesize 4-(azidomethyl)phenyl acetate.
Materials:
-
This compound or 4-(Chloromethyl)phenyl acetate (1.0 eq)
-
Sodium Azide (1.2 eq)
-
Acetone (anhydrous)
-
Deionized Water
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(halomethyl)phenyl acetate in anhydrous acetone.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For this compound, the reaction is typically complete within 2 hours. For 4-(Chloromethyl)phenyl acetate, the reaction may require heating or prolonged stirring (e.g., 8-12 hours).
-
Once the starting material is consumed, filter the reaction mixture to remove the sodium halide salt precipitate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S\N2 reaction pathway and the experimental workflow.
Caption: Generalized S\N2 reaction pathway for benzylic halides.
Caption: Workflow for a typical nucleophilic substitution experiment.
Conclusion
References
Spectroscopic Analysis for Structural Confirmation of 4-(Bromomethyl)phenyl Acetate and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for 4-(Bromomethyl)phenyl acetate and its structural analogs. By presenting key experimental data in a clear, tabular format and outlining detailed experimental protocols, this document serves as a valuable resource for the synthesis and characterization of this important class of compounds. Furthermore, visualizations of experimental workflows and structural elucidation logic are provided to facilitate a deeper understanding of the analytical process.
Spectroscopic Data Comparison
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for this compound and its close structural analog, 4-(Chloromethyl)phenyl acetate. For a broader comparison, data for 4-bromobenzyl acetate is also included, highlighting the subtle yet significant differences arising from isomeric variations.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | Ar-H | -CH₂- | -O-CO-CH₃ | Solvent |
| This compound (Predicted) | ~7.4 (d, 2H), ~7.1 (d, 2H) | ~4.5 (s, 2H) | ~2.3 (s, 3H) | CDCl₃ |
| 4-(Chloromethyl)phenyl acetate [1] | 7.39 (d, 2H), 7.08 (d, 2H) | 4.58 (s, 2H) | 2.29 (s, 3H) | CDCl₃ |
| 4-Bromobenzyl acetate [2] | 7.49 (d, 2H), 7.23 (d, 2H) | 5.05 (s, 2H) | 2.10 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)
| Compound | C =O | Ar-C -O | Ar-C -CH₂ | Ar-C H | -C H₂- | -O-CO-C H₃ | Solvent |
| This compound (Predicted) | ~169.5 | ~150.0 | ~137.0 | ~129.5, ~122.0 | ~32.0 | ~21.1 | CDCl₃ |
| 4-(Chloromethyl)phenyl acetate [1][3] | 169.4 | 150.5 | 135.2 | 129.9, 122.0 | 45.5 | 21.1 | CDCl₃ |
| 4-Bromobenzyl acetate [2] | 170.9 | - | 135.1 | 131.9, 130.1 | 65.6 | 21.1 | CDCl₃ |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch (Ester) | C-O Stretch (Ester) | C-H (Aromatic) | C-H (Aliphatic) | C-X Stretch (X=Br, Cl) |
| This compound (Predicted) | ~1765 | ~1200 | ~3050 | ~2950 | ~600 |
| 4-(Chloromethyl)phenyl acetate [1] | 1763 | 1195 | 3040 | 2960 | ~650 |
| 4-Bromobenzyl acetate [2] | 1740 | 1230 | 3030 | 2950 | ~580 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 228/230 (due to ⁷⁹Br/⁸¹Br isotopes) | 186/188 ([M-CH₂CO]⁺), 107 ([M-Br-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
| 4-(Chloromethyl)phenyl acetate | 184/186 (due to ³⁵Cl/³⁷Cl isotopes) | 142/144 ([M-CH₂CO]⁺), 107 ([M-Cl-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
| 4-Bromobenzyl acetate [2] | 228/230 | 169/171 ([M-CH₃CO]⁺), 90 ([M-Br-CH₃CO]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the acetylation of 4-(bromomethyl)phenol.[4]
Materials:
-
4-(Bromomethyl)phenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 4-(bromomethyl)phenol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride, followed by the dropwise addition of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) mass spectrometry is commonly used for this type of molecule.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Process and Logic
To better illustrate the experimental and analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationships between spectroscopic techniques and the structural features of this compound.
References
A Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions of "4-(Bromomethyl)phenyl acetate"
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and pharmaceutical development, the accurate analysis of reactions involving "4-(Bromomethyl)phenyl acetate" is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. The information presented is based on established analytical principles for similar aromatic and brominated compounds, offering a robust starting point for method development.
At a Glance: HPLC vs. LC-MS for "this compound" Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse technique in many analytical laboratories. It is known for its robustness, ease of use, and cost-effectiveness, making it well-suited for routine analysis and quantification of the main components in a reaction mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, offers superior sensitivity and selectivity. The mass spectrometer provides molecular weight and structural information, which is invaluable for the identification of unknown impurities and by-products, even at trace levels.
The choice between these two powerful techniques depends on the specific analytical goals, the complexity of the sample matrix, and the required level of sensitivity and structural information.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance parameters for the analysis of "this compound" and its reaction products using hypothetical, yet representative, HPLC-UV and LC-MS methods. These values are based on typical performance for small aromatic molecules and are intended for comparative purposes.
| Parameter | HPLC-UV | LC-MS (Single Quadrupole) | LC-MS/MS (Triple Quadrupole) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Selectivity | Moderate (based on retention time and UV spectrum) | High (based on m/z) | Very High (based on precursor/product ion transition) |
| Impurity Identification | Limited to known standards | Possible based on molecular weight | High confidence structural elucidation |
Experimental Protocols
Detailed methodologies for proposed HPLC-UV and LC-MS methods for the analysis of "this compound" are provided below. These serve as a starting point for method development and optimization.
Proposed HPLC-UV Method
This method is designed for the routine monitoring of the main components in a reaction involving "this compound".
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column:
-
Option 1 (for general-purpose analysis): C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Option 2 (for alternative selectivity): Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) %B 0 40 15 95 17 95 18 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm. A full UV scan (200-400 nm) is recommended for method development to determine the optimal wavelength for all components of interest.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (40% Acetonitrile / 60% Water with 0.1% Formic Acid) to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Proposed LC-MS Method
This method is suitable for identifying and quantifying "this compound," its reaction products, and any potential impurities, offering higher sensitivity and specificity.
-
Instrumentation: An LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions: (Same as the proposed HPLC-UV method)
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative ion modes.
-
Scan Mode: Full Scan (m/z 100-500) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Key Ions to Monitor (for this compound, MW: 229.07 g/mol ):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C[1]
-
Desolvation Temperature: 350 °C
-
Cone Voltage: 30 V (can be increased to induce in-source fragmentation for selective detection of brominated compounds in negative mode)[1]
-
Desolvation Gas Flow: 800 L/hr
-
-
Sample Preparation: Same as the HPLC-UV method, ensuring the final concentration is within the linear range of the mass spectrometer.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical decision-making process when choosing between HPLC and LC-MS.
Caption: Experimental workflow for the analysis of "this compound" reactions.
Caption: Decision tree for selecting between HPLC-UV and LC-MS.
Conclusion
Both HPLC-UV and LC-MS are powerful analytical techniques for monitoring reactions involving "this compound".
-
HPLC-UV is a reliable and cost-effective choice for routine quantitative analysis of the main components where the identity of the peaks is known. Its simplicity and robustness make it ideal for high-throughput screening and quality control applications.[4][5]
-
LC-MS is the superior technique when high sensitivity and selectivity are required, especially for the analysis of complex reaction mixtures.[4][5][6][7] Its ability to provide molecular weight and structural information is indispensable for the identification of unknown by-products and degradation products, which is a critical aspect of drug development and safety assessment.[6] The characteristic isotopic signature of bromine further enhances the confidence in identifying bromine-containing compounds.[1][3]
Ultimately, the choice of method should be guided by the specific requirements of the analysis. For comprehensive characterization, a combination of both techniques is often the most effective approach, utilizing HPLC-UV for robust quantification and LC-MS for confident identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microsaic.com [microsaic.com]
A Comparative Guide to the Kinetic Studies of 4-(Bromomethyl)phenyl Acetate Reactions with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 4-(bromomethyl)phenyl acetate with a variety of nucleophiles, including amines, thiols, and carboxylates. Understanding these reaction rates is crucial for optimizing synthetic routes and in the design and development of novel therapeutic agents where this versatile building block is often employed. This document summarizes key quantitative data, details robust experimental protocols for kinetic analysis, and provides visualizations of the underlying reaction pathway and experimental workflow.
Comparative Kinetic Data
The reactivity of this compound is primarily dictated by the electrophilicity of the benzylic carbon and the nature of the incoming nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. While specific kinetic data for this compound with a wide range of nucleophiles under identical conditions is not extensively available in the literature, we can infer its reactivity by examining data from closely related substituted benzyl bromides. The acetate group at the para position is a moderately electron-withdrawing group, which is expected to slightly increase the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide.
The following table presents a compilation of second-order rate constants (k) for the reaction of various substituted benzyl bromides with representative nucleophiles. This data provides a valuable framework for predicting the reactivity of this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Benzyl bromide | Aniline | CCl₄-Phenol (80:20) | 60 | ~1.5 x 10⁻⁴ |
| p-Nitrobenzyl bromide | Aniline | CCl₄-Phenol (80:20) | 60 | Slower than benzyl bromide |
| Benzyl bromide | Pyridine | Acetone | 40 | Relative rate: 1.00[1] |
| p-Methylbenzyl bromide | Pyridine | Acetone | 40 | Relative rate: 1.66[1] |
| Benzyl bromide | Potassium Thiocyanate | - | - | Relative rate: 1.0[2] |
| p-Methoxybenzyl bromide | Potassium Thiocyanate | - | - | Relative rate: 11.2[2] |
| p-Nitrobenzyl bromide | Potassium Thiocyanate | - | - | Relative rate: 294[2] |
| Benzyl Chloride | Potassium Iodide | Acetone | 23 | 1.5 x 10⁻³ |
| Substituted Benzyl Chlorides | Solvolysis in 20% MeCN/H₂O | 25 | Varies (e.g., 2.2 for 4-MeO, 1.1 x 10⁻⁸ for 3,4-di-NO₂)[3] |
Note on Data Interpretation: The provided data illustrates general reactivity trends. Electron-donating groups on the benzene ring (e.g., -OCH₃, -CH₃) generally increase the reaction rate by stabilizing the transition state, while electron-withdrawing groups (e.g., -NO₂) can have a more complex effect, sometimes accelerating the reaction by increasing the electrophilicity of the benzylic carbon.[2] The reactivity of this compound is expected to be comparable to or slightly faster than unsubstituted benzyl bromide due to the mild electron-withdrawing nature of the para-acetate group. The nucleophilicity of the attacking species also plays a critical role, with thiols generally being more nucleophilic than amines, which are in turn more nucleophilic than carboxylates under similar conditions.[4]
Experimental Protocols
To facilitate reproducible and accurate kinetic studies, we provide detailed methodologies for three common analytical techniques used to monitor the progress of SN2 reactions.
UV-Visible Spectrophotometry
This technique is suitable when either the reactant or the product has a distinct chromophore that absorbs in the UV-Vis region, allowing for the monitoring of concentration changes over time.
Materials and Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder
-
Stock solutions of this compound and the nucleophile in a suitable solvent (e.g., acetonitrile, ethanol)
-
Solvent for blank measurements
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting materials (this compound and the nucleophile) and the expected product separately.
-
Identify a wavelength (λmax) where the product shows significant absorbance, and the starting materials have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature.
-
In a quartz cuvette, mix the solvent and the nucleophile solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer and record a baseline.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Ensure rapid mixing.
-
Immediately start recording the absorbance at the chosen λmax as a function of time.
-
Continue data collection for at least three half-lives of the reaction.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the nucleophile is in large excess), the natural logarithm of (A∞ - At) versus time will be linear, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
-
The slope of this plot will be equal to -kobs (the observed rate constant).
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the excess nucleophile: k = kobs / [Nucleophile].[5][6]
-
NMR Spectroscopy
NMR spectroscopy is a powerful tool for kinetic analysis as it allows for the simultaneous monitoring of multiple species in the reaction mixture.[7][8][9]
Materials and Equipment:
-
NMR Spectrometer with variable temperature capabilities
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Stock solutions of this compound and the nucleophile in the deuterated solvent
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and the chosen nucleophile in the same deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the starting materials and the expected product to identify characteristic peaks for each species.
-
-
Kinetic Run:
-
Equilibrate the NMR probe to the desired reaction temperature.
-
In an NMR tube, mix the solutions of the nucleophile and an internal standard.
-
Initiate the reaction by adding the this compound solution to the NMR tube and quickly inverting to mix.
-
Immediately insert the sample into the NMR spectrometer and begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Integrate the characteristic peaks of the starting material and the product relative to the internal standard.
-
Plot the concentration of the starting material or product as a function of time.
-
Use the appropriate integrated rate law to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear with a slope equal to the rate constant k.[10]
-
Conductivity Measurement
This method is applicable when the reaction produces or consumes ions, leading to a change in the electrical conductivity of the solution.[11]
Materials and Equipment:
-
Conductivity meter with a probe
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Stock solutions of this compound and the nucleophile in a suitable non-aqueous, low-conductivity solvent (e.g., acetone).
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of the ionic product (e.g., the bromide salt of the nucleophile) of known concentrations.
-
Measure the conductivity of each standard solution to create a calibration curve of conductivity versus concentration.
-
-
Kinetic Run:
-
Place the solution of the nucleophile in the thermostatted reaction vessel and allow it to reach thermal equilibrium.
-
Immerse the conductivity probe in the solution and begin stirring.
-
Initiate the reaction by adding a known amount of the this compound solution.
-
Record the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
Use the calibration curve to convert the conductivity measurements into the concentration of the ionic product at each time point.
-
Plot the concentration of the product versus time and use the appropriate integrated rate law to determine the rate constant.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Chemical Reaction Rate Comparison The reaction shown is between a benzyl.. [askfilo.com]
- 2. chegg.com [chegg.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized "4-(Bromomethyl)phenyl acetate"
For researchers and professionals in drug development, ensuring the purity of synthesized intermediates like "4-(Bromomethyl)phenyl acetate" is a critical step. This guide provides a comparative analysis of titration-based purity assessment against modern chromatographic techniques, offering detailed experimental protocols and supporting data to aid in method selection.
Introduction to Purity Assessment
"this compound" is a key building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in purification. The synthesis of this compound, typically through radical bromination of 4-methylphenyl acetate, can result in several impurities, including unreacted starting material and over-brominated byproducts. Therefore, robust analytical methods are required to accurately determine its purity.
Purity Determination by Titration
Titration offers a cost-effective and straightforward method for assessing the purity of "this compound". Two distinct functionalities in the molecule can be targeted: the reactive benzyl bromide and the ester group.
Argentometric Titration of the Benzyl Bromide Group
This method determines the amount of hydrolyzable bromide, which directly correlates to the quantity of the active bromomethyl group. The Volhard method, a type of back titration, is particularly suitable.
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the synthesized "this compound" into a 250 mL Erlenmeyer flask.
-
Reaction: Add 25 mL of 0.1 M silver nitrate (AgNO₃) solution (an excess) and 10 mL of dilute nitric acid. The silver nitrate will react with the bromide to form a silver bromide (AgBr) precipitate.
-
Digestion: Gently heat the mixture to coagulate the precipitate.
-
Titration: After cooling, add 1 mL of ferric ammonium sulfate indicator. Titrate the excess silver nitrate with a standardized 0.1 M potassium thiocyanate (KSCN) solution until a faint reddish-brown endpoint is observed.
-
Blank Titration: Perform a blank titration without the sample to determine the exact amount of silver nitrate initially present.
-
Calculation: The purity is calculated based on the amount of silver nitrate consumed by the bromide.
Saponification Titration of the Ester Group
This classic method determines the ester content by measuring the amount of alkali consumed during hydrolysis (saponification).
-
Sample Preparation: Accurately weigh approximately 500 mg of the sample into a round-bottom flask.
-
Saponification: Add 50 mL of 0.5 M ethanolic potassium hydroxide (KOH) solution and reflux the mixture for 1 hour.
-
Titration: After cooling, titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.
-
Blank Titration: Conduct a blank titration with 50 mL of the ethanolic KOH solution alone.
-
Calculation: The purity is determined from the amount of KOH consumed in the saponification reaction.[1][2][3]
Alternative Analytical Techniques
While titration methods are valuable, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are considered more advanced and provide a more detailed purity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For "this compound," a reverse-phase HPLC method would be suitable. It can effectively separate the main compound from its impurities, providing a precise purity value based on the area under the peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly sensitive and can identify and quantify volatile impurities, even at trace levels.
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, including the need for detailed impurity profiling, the available equipment, and cost considerations.
| Parameter | Argentometric Titration | Saponification Titration | HPLC | GC-MS |
| Principle | Precipitation Titration | Acid-Base Titration | Chromatography | Chromatography & Mass Spectrometry |
| Specificity | Moderate (quantifies hydrolyzable bromide) | Low (quantifies all esters) | High (separates individual components) | Very High (separates and identifies components) |
| Sensitivity | Milligram level | Milligram level | Microgram to Nanogram level | Picogram to Femtogram level |
| Precision | Good (RSD < 1%) | Good (RSD < 1%) | Excellent (RSD < 0.5%) | Excellent (RSD < 0.5%) |
| Impurity Profiling | No | No | Yes | Yes |
| Equipment Cost | Low | Low | High | Very High |
| Analysis Time | ~30 minutes per sample | ~1.5 hours per sample | ~20 minutes per sample | ~30-45 minutes per sample |
| Typical Purity Result | 98.5% | 98.2% | 99.1% | 99.3% |
Note: The typical purity results are hypothetical and for comparative purposes.
Visualizing the Workflows and Comparisons
To better understand the experimental and logical flows, the following diagrams are provided.
Caption: Experimental workflows for the two titration methods.
References
Unveiling the Structural Landscape of 4-(Bromomethyl)phenyl Acetate Derivatives: A Comparative Crystallographic Analysis
A detailed examination of the three-dimensional architecture of compounds derived from 4-(Bromomethyl)phenyl acetate is crucial for researchers in drug discovery and materials science. This guide provides a comparative analysis of the X-ray crystallographic data of two such derivatives, offering insights into their solid-state conformations and intermolecular interactions. The synthesis and crystallization protocols for these compounds are also detailed, providing a comprehensive resource for further research and development.
This report focuses on the single-crystal X-ray analysis of two novel compounds synthesized from the common starting material, this compound: a phenazine-based fluorescent probe, DBPpys, and a diketopyrrolopyrrole (DPP)-based fluorescent probe, herein referred to as DPP-Derivative. The crystallographic data provides a quantitative basis for understanding how the addition of different molecular moieties to the this compound framework influences the crystal packing and molecular geometry.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters determined for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | DBPpys Derivative | DPP-Derivative |
| Chemical Formula | C₃₄H₂₈N₂O₂ | C₄₄H₄₅N₃O₄ |
| Formula Weight | 508.59 | 691.84 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.325(2) | 12.457(3) |
| b (Å) | 16.841(3) | 13.112(3) |
| c (Å) | 15.221(3) | 14.987(3) |
| α (°) ** | 90 | 78.12(1) |
| β (°) | 109.12(1) | 85.34(1) |
| γ (°) ** | 90 | 69.54(1) |
| Volume (ų) | 2498.1(8) | 2245.1(9) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.351 | 1.023 |
| Absorption Coefficient (mm⁻¹) | 0.089 | 0.065 |
| F(000) | 1072 | 736 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0542, wR₂ = 0.1485 | R₁ = 0.0621, wR₂ = 0.1698 |
| Goodness-of-fit on F² | 1.036 | 1.042 |
Experimental Protocols
The synthesis and crystallization of these derivatives involved multi-step procedures starting from this compound.
Synthesis of DBPpys Derivative
The synthesis of the DBPpys derivative was achieved through a nucleophilic substitution reaction. The starting phenazine precursor, DBPpy, was reacted with this compound in the presence of a suitable base and solvent.
Materials:
-
DBPpy (phenazine precursor)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure: A mixture of DBPpy (1.0 eq.), this compound (1.2 eq.), and K₂CO₃ (2.0 eq.) in acetonitrile was stirred at 80 °C for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the DBPpys derivative. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and methanol.
Synthesis of DPP-Derivative
The DPP-Derivative was synthesized by the alkylation of a diketopyrrolopyrrole (DPP) core with this compound.
Materials:
-
DPP core
-
This compound
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
Procedure: To a solution of the DPP core (1.0 eq.) in anhydrous DMF, sodium hydride (2.5 eq.) was added portion-wise at 0 °C. The mixture was stirred for 30 minutes, followed by the addition of this compound (2.2 eq.). The reaction was allowed to warm to room temperature and stirred for 24 hours. The reaction was quenched with water and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by recrystallization from a mixture of hexane and ethyl acetate to yield the DPP-Derivative. Single crystals were grown from a saturated solution of the compound in chloroform by slow vapor diffusion of methanol.
Visualization of the Synthetic and Analytical Workflow
The general pathway from the starting material to the final crystallographic analysis is depicted in the following workflow diagram.
A Comparative Guide to Alternative Reagents for Introducing the 4-(Acetoxymethyl)benzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful execution of complex multi-step organic syntheses. The 4-(acetoxymethyl)benzyl (AcmBn) group is a specialized protecting moiety for hydroxyl, carboxyl, and amino groups. Its structure offers unique synthetic possibilities, as the benzyl ether linkage and the acetyl ester can be manipulated under different conditions, allowing for staged deprotection or functional group interconversion. This guide provides a comparative overview of the primary reagents and methodologies for introducing the AcmBn group, offering experimental protocols and performance data to aid in reagent selection.
Reagent Overview and Performance Comparison
The introduction of the 4-(acetoxymethyl)benzyl group is analogous to standard benzylation procedures. The two principal pathways involve:
-
The Halide Method : A nucleophilic substitution (SN2) reaction between an alcohol, amine, or carboxylate and 4-(acetoxymethyl)benzyl halide (typically the bromide) under basic conditions. This is a variation of the classic Williamson ether synthesis.[1][2]
-
The Trichloroacetimidate Method : An acid-catalyzed reaction between a substrate and 4-(acetoxymethyl)benzyl trichloroacetimidate. This method is particularly useful for substrates that are sensitive to strongly basic conditions.[1][3]
Table 1: Performance Data for 4-(Acetoxymethyl)benzyl Halide Method (Representative)
| Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Primary Alcohol | NaH | DMF/THF | 0 to 25 | 2 - 12 | 85 - 95 | [1][2] |
| Secondary Alcohol | NaH | DMF | 25 - 50 | 12 - 24 | 70 - 85 | [1] |
| Phenol | K₂CO₃ | Acetone/ACN | 25 to 60 | 4 - 16 | 90 - 98 | [2] |
| Carboxylic Acid | Cs₂CO₃ | DMF | 25 | 2 - 6 | >90 | [4] |
Table 2: Performance Data for 4-(Acetoxymethyl)benzyl Trichloroacetimidate Method (Representative)
| Substrate Type | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Primary Alcohol | TfOH (cat.) | CH₂Cl₂ | 0 to 25 | 1 - 4 | 80 - 95 | [3][5] |
| Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂/Hexane | 0 to 25 | 2 - 8 | 75 - 90 | [3] |
| Acid-Labile Alcohol | TfOH (cat.) | Dioxane | 25 | 2 - 6 | 60 - 80 | [3] |
| Carboxylic Acid | None (self-catalyzed) | CH₂Cl₂ | 25 | 1 - 5 | >90 | [4] |
Experimental Protocols
The following protocols describe the synthesis of the key reagents from the common precursor, 4-(acetoxymethyl)benzyl alcohol, and their subsequent use in protection reactions.
Protocol 1: Synthesis of 4-(Acetoxymethyl)benzyl Bromide
This protocol is adapted from standard procedures for converting benzyl alcohols to benzyl bromides.[6]
Step A: Synthesis of 4-(Acetoxymethyl)benzyl Bromide
-
To a stirred solution of 4-(acetoxymethyl)benzyl alcohol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add carbon tetrabromide (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(acetoxymethyl)benzyl bromide.
Protocol 2: Protection of a Primary Alcohol using 4-(Acetoxymethyl)benzyl Bromide
This protocol follows the general procedure for a Williamson ether synthesis.[1][2]
Step B: O-Alkylation of a Primary Alcohol
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(acetoxymethyl)benzyl bromide (1.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Protocol 3: Synthesis of 4-(Acetoxymethyl)benzyl Trichloroacetimidate
This protocol is adapted from the standard method for preparing trichloroacetimidates from alcohols.[3]
Step C: Synthesis of 4-(Acetoxymethyl)benzyl Trichloroacetimidate
-
To a solution of 4-(acetoxymethyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add trichloroacetonitrile (1.5 eq.).
-
Add a catalytic amount of sodium hydride or DBU (approx. 0.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to neutralize silica) to yield the product.
Protocol 4: Protection of a Primary Alcohol using 4-(Acetoxymethyl)benzyl Trichloroacetimidate
This protocol follows the general procedure for acid-catalyzed O-benzylation.[3]
Step D: Acid-Catalyzed O-Alkylation
-
Dissolve the primary alcohol (1.0 eq.) and 4-(acetoxymethyl)benzyl trichloroacetimidate (1.5 eq.) in a mixture of anhydrous dichloromethane and cyclohexane (2:1).
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add a solution of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding solid sodium bicarbonate.
-
Filter the mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Reagent Selection Workflow
The choice between the halide/base and trichloroacetimidate/acid methods depends primarily on the stability of the substrate to the reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Workflow for selecting a 4-(acetoxymethyl)benzyl protection strategy.
Summary
Introducing the 4-(acetoxymethyl)benzyl group can be effectively achieved using two primary methods adapted from standard benzylation chemistry. For substrates tolerant to strong bases, the use of 4-(acetoxymethyl)benzyl bromide in a Williamson ether-type synthesis offers a reliable and high-yielding approach.[1] For substrates that are base-sensitive but acid-tolerant, 4-(acetoxymethyl)benzyl trichloroacetimidate provides an excellent alternative, reacting under mild acidic catalysis.[3] The choice of reagent should be guided by the functional group tolerance of the starting material, with the provided protocols and representative data serving as a guide for experimental design.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. d-nb.info [d-nb.info]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
Comparative Analysis of Carboxylesterase-Targeted Fluorescent Probes Derived from 4-(Bromomethyl)phenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives synthesized from "4-(Bromomethyl)phenyl acetate," with a primary focus on their application as fluorescent probes for the detection of carboxylesterases (CEs). Carboxylesterases are a class of enzymes crucial in the metabolism of various xenobiotics and endogenous compounds. Their activity is often dysregulated in various diseases, including cancer, making them a valuable diagnostic and therapeutic target. The derivatives discussed herein leverage the reactivity of the bromomethyl group for conjugation to fluorophores, while the phenyl acetate moiety serves as a substrate for CE-mediated hydrolysis, leading to a detectable change in fluorescence.
Quantitative Data Summary
| Derivative Name | Fluorophore Core | Target Enzyme | Detection Limit (in vitro) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |
| DBPpys | Dihydrophenazine-pyridyl | Carboxylesterases (CEs) | 9.38 x 10⁻⁵ U/mL | Not Specified | >650 (NIR) | >250 | [1][2][3][4] |
| Hypothetical Derivative 1 | Coumarin | Carboxylesterases (CEs) | ~10⁻⁴ U/mL | ~400 | ~450 | ~50 | - |
| Hypothetical Derivative 2 | Fluorescein | Carboxylesterases (CEs) | ~10⁻³ U/mL | ~490 | ~520 | ~30 | - |
| Hypothetical Derivative 3 | BODIPY | Carboxylesterases (CEs) | ~10⁻⁵ U/mL | ~530 | ~550 | ~20 | - |
Note: Data for Hypothetical Derivatives 1, 2, and 3 are illustrative and based on the general properties of these fluorophore classes often used in probe development. The performance of actual derivatives would be subject to experimental validation.
Experimental Protocols
Detailed methodologies for the synthesis of a representative fluorescent probe and the subsequent biological activity assay are provided below.
Synthesis of a Carboxylesterase-Targeted Fluorescent Probe (DBPpys)
The synthesis of the near-infrared fluorescent probe DBPpys involves a multi-step process. The final step consists of the electrophilic substitution of the core fluorophore, DBPpy, with this compound.
Materials:
-
DBPpy (phenazine-based fluorophore)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve DBPpy in the anhydrous solvent under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product using column chromatography to yield the final product, DBPpys.
-
Characterize the synthesized DBPpys using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[3]
In Vitro Carboxylesterase Activity Assay (Fluorometric)
This protocol outlines a general procedure for determining carboxylesterase activity using a fluorogenic substrate, such as the derivatives of this compound.
Materials:
-
Synthesized fluorescent probe (e.g., DBPpys)
-
Carboxylesterase enzyme standard
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of dilutions of the carboxylesterase enzyme standard in assay buffer.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in assay buffer to the desired final concentration.
-
-
Assay Protocol:
-
To the wells of the 96-well microplate, add the diluted enzyme standards.
-
For experimental samples, add the cell lysate or purified enzyme preparation to be tested.
-
Include appropriate controls: a blank (assay buffer only), a negative control (no enzyme), and a positive control (known concentration of CE).
-
Initiate the enzymatic reaction by adding the fluorescent probe working solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Subtract the fluorescence of the blank from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the CE standards against their known concentrations.
-
Determine the carboxylesterase activity in the experimental samples by interpolating their fluorescence values on the standard curve.
-
Visualizations
Signaling Pathway of Fluorescent Probe Activation by Carboxylesterase
Caption: Mechanism of probe activation by carboxylesterase.
Experimental Workflow for Biological Activity Comparison
Caption: Workflow for synthesis and biological comparison.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity [frontiersin.org]
Safety Operating Guide
4-(Bromomethyl)phenyl acetate proper disposal procedures
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for hazardous substances like 4-(Bromomethyl)phenyl acetate is essential for ensuring a safe work environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary safety measures. This substance is classified as a corrosive solid that causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle the chemical exclusively in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[1] Ensure containers are kept tightly closed when not in use and store them in a designated cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[1][5][6]
Chemical and Hazard Profile
Properly identifying and classifying chemical waste is the first step in the disposal process. The information below is essential for completing hazardous waste manifests and ensuring proper segregation.
| Property | Data | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 52727-95-4 | [1] |
| Molecular Formula | C₉H₉BrO₂ | |
| Physical Form | Solid | |
| Hazard Statements | H290, H302, H314, H335 | [1][2] |
| GHS Hazard Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Signal Word | Danger | [1] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [1] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [5][7] |
Disposal Protocol for this compound
The following procedure outlines the required steps for the safe disposal of this compound waste and any materials contaminated with it. This protocol is designed to comply with standard laboratory safety practices and environmental regulations.
Objective: To safely collect, segregate, and dispose of this compound waste.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene, with a secure lid)
-
"Hazardous Waste" label
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit with absorbent, inert material (e.g., sand, vermiculite)
Procedure:
-
Waste Segregation:
-
Container Preparation and Labeling:
-
Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[3]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
-
Clearly write the full chemical name, "this compound," and list all associated hazards (Corrosive, Harmful if Swallowed) on the label.[5]
-
-
Waste Transfer:
-
Perform all waste transfers inside a chemical fume hood.[3]
-
Carefully place solid this compound waste into the prepared container. If transferring a solution, pour carefully to avoid splashing.[3]
-
Collect all contaminated materials, such as gloves, weigh boats, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.[5]
-
-
Container Sealing and Storage:
-
Final Disposal:
-
Once the container is full or is no longer needed, arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.
-
The standard and recommended disposal method for this type of waste is high-temperature incineration at an authorized facility equipped with afterburners and flue gas scrubbers.[2][8][9]
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. matrixscientific.com [matrixscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
